molecular formula C21H25NO3 B1295430 ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE CAS No. 37168-42-6

ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE

Cat. No.: B1295430
CAS No.: 37168-42-6
M. Wt: 339.4 g/mol
InChI Key: ZQZICUICLNBRNL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-Pentyloxybenzylideneamino)benzoate (CAS Registry Number: 37168-42-6 ) is an organic compound with the molecular formula C 21 H 25 NO 3 and a molecular weight of 339.43 g/mol citation:1 citation:6 . This Schiff base derivative is characterized by its structural features, including an ester group and an aromatic system connected by an azomethine (-CH=N-) linkage. Compounds of this structural class are of significant interest in materials science, particularly in the development of organic semiconductors and liquid crystals. The conjugated system formed by the benzylideneamino bridge can exhibit interesting electronic properties and optical behaviors. Researchers may explore its application in the synthesis of advanced organic materials, where its molecular structure can contribute to desired mesomorphic properties or serve as a building block for more complex polymeric systems. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle this compound with appropriate safety precautions and consult its Safety Data Sheet (SDS) before use citation:1 .

Properties

IUPAC Name

ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZICUICLNBRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37168-42-6
Record name Ethyl p-(p-pentyloxybenzylidene)aminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Foundational & Exploratory

An In-depth Technical Guide to 4-pentyloxybenzylidene-4'-aminobenzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-pentyloxybenzylidene-4'-aminobenzoic acid ethyl ester, a Schiff base with significant potential in materials science, particularly in the field of liquid crystals. This document delves into its nomenclature, synthesis, chemical properties, and applications, offering field-proven insights for researchers and developers.

Nomenclature and Synonyms

The compound is systematically named ethyl 4-((4-(pentyloxy)benzylidene)amino)benzoate . Due to its specific and relatively niche applications, it is not commonly known by a variety of trade names. The primary identifiers are its chemical name and CAS Registry Number.

A critical aspect of understanding this molecule is recognizing its constituent parts, which are often subjects of broader research:

  • 4-aminobenzoic acid ethyl ester (Benzocaine): The amine-containing precursor, a well-known local anesthetic.[1][2][3]

  • 4-pentyloxybenzaldehyde: The aldehyde-containing precursor, a derivative of benzaldehyde.

Understanding the properties of these precursors is essential for comprehending the synthesis and characteristics of the final Schiff base.

IdentifierValueSource
IUPAC Name ethyl 4-((4-(pentyloxy)benzylidene)amino)benzoate[4]
CAS Number 37168-42-6[4]
Molecular Formula C21H25NO3[4]
Molecular Weight 339.4281 g/mol [4]
InChI InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3[4]
InChIKey ZQZICUICLNBRNL-UHFFFAOYSA-N[4]
Canonical SMILES CCCCCCOc1ccc(cc1)C=Nc2ccc(cc2)C(=O)OCC[4]

Synthesis and Mechanism

The synthesis of 4-pentyloxybenzylidene-4'-aminobenzoic acid ethyl ester is a classic example of Schiff base formation, which involves the condensation reaction between a primary amine and an aldehyde. In this case, ethyl 4-aminobenzoate reacts with 4-pentyloxybenzaldehyde.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition of the amino group of ethyl 4-aminobenzoate to the carbonyl carbon of 4-pentyloxybenzaldehyde. This is followed by the elimination of a water molecule to form the imine (Schiff base) linkage. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

G cluster_intermediate Intermediate Reactant1 Ethyl 4-aminobenzoate (Primary Amine) Intermediate Hemiaminal Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 4-pentyloxybenzaldehyde (Aldehyde) Reactant2->Intermediate Product 4-pentyloxybenzylidene-4'-aminobenzoic acid ethyl ester (Schiff Base) Intermediate->Product Dehydration Water Water Intermediate->Water Elimination G cluster_properties Resulting Properties Molecule Flexible Pentyloxy Chain Rigid Phenyl-Imine Core Flexible Ethyl Ester Group LC Liquid Crystalline Behavior Molecule:f0->LC Influences Melting Point & Phase Range Molecule:f1->LC Promotes Ordered Packing Molecule:f2->LC Influences Melting Point & Phase Range Anisotropy Anisotropic Properties LC->Anisotropy Leads to

Sources

Structural Engineering of Calamitic Liquid Crystals: The Ethyl Benzoate Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary

This technical guide explores the design, synthesis, and characterization of calamitic (rod-like) liquid crystals (LCs) incorporating the ethyl benzoate moiety . While often overshadowed by cyanobiphenyls in display technology, benzoate-based mesogens offer unique advantages in biocompatibility , dielectric tunability , and mesophase stability .

For researchers in materials science and drug development, this specific moiety—defined by a benzene ring linked to an ethyl ester group (


)—serves as a critical "polar anchor." It provides a structural compromise between the high rigidity of nitrile groups and the flexibility of long alkyl chains. This guide details the synthetic pathways to access these materials and analyzes their phase behavior, with a specific focus on their potential as anisotropic solvents for drug delivery systems.

Molecular Architecture & Design Principles

The efficacy of a calamitic liquid crystal depends on its aspect ratio (length-to-breadth) and the anisotropy of its polarizability. The ethyl benzoate moiety functions as both a rigid core component and a polar terminal group.

The Role of the Ethyl Benzoate Moiety
  • Dipolar Ordering: The ester linkage (

    
    ) introduces a permanent dipole moment transverse to the long molecular axis. This increases the dielectric anisotropy (
    
    
    
    ), which is crucial for electro-optical switching.
  • Mesophase Stability: The ethyl group is short. Unlike longer alkyl chains (butyl, hexyl) that promote smectic (layered) ordering through van der Waals interdigitation, the ethyl terminus often favors Nematic phases by preventing strong layer decoupling, unless paired with a very long counter-tail.

  • Bio-relevance: Unlike cyano- or nitro-based LCs, benzoate esters are often precursors to, or derivatives of, parabens. This makes them attractive candidates for LC-based drug delivery systems where biocompatibility is a parameter.

Structural Logic

A typical ethyl benzoate LC follows the generic structure:



  • R (Tail): Usually an alkoxy chain (

    
    ) to induce fluidity.
    
  • Core: Biphenyl, Phenyl, or Azo-benzene.

  • Linker: Ester, Azo, or Schiff base.

  • Ethyl Benzoate Terminus: Provides the "hard" end of the rod.

Synthetic Pathways[1][2]

The synthesis of ethyl benzoate-based LCs generally proceeds via the modification of ethyl 4-hydroxybenzoate . Two primary routes exist: the Convergent Acid Chloride Route (robust, scalable) and the Steglich Esterification (mild, good for sensitive groups).

Strategic Workflow

The following diagram outlines the convergent synthesis of a typical three-ring mesogen: Ethyl 4-(4'-alkoxybiphenyl-4-carbonyloxy)benzoate.

SynthesisWorkflow Start1 4-Hydroxybiphenyl Step1 Alkylation (R-Br, K2CO3) Start1->Step1 Inter1 4-Alkoxybiphenyl Step1->Inter1 Step2 Friedel-Crafts / Oxidation or Vilsmeier-Haack Inter1->Step2 Acid 4'-Alkoxybiphenyl- 4-carboxylic acid Step2->Acid Coupling Esterification (DCC/DMAP or SOCl2) Acid->Coupling Start2 Ethyl 4-hydroxybenzoate Start2->Coupling Product Target LC: Ethyl Benzoate Mesogen Coupling->Product

Figure 1: Convergent synthetic pathway for ethyl benzoate-based calamitic liquid crystals.

Experimental Protocol: Acid Chloride Esterification

This protocol describes the synthesis of Ethyl 4-(4'-n-octyloxybenzoyloxy)benzoate . This method is preferred over DCC coupling for benzoate cores due to higher yields and easier purification (urea byproducts from DCC are difficult to remove completely from LCs).

Materials
  • Precursor A: 4-(n-Octyloxy)benzoic acid (synthesized via alkylation of p-hydroxybenzoic acid).

  • Precursor B: Ethyl 4-hydroxybenzoate (Commercial).[1]

  • Reagents: Thionyl chloride (

    
    ), Pyridine (dry), Dichloromethane (DCM).
    
Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

  • Place 10 mmol of 4-(n-octyloxy)benzoic acid in a 50 mL round-bottom flask (RBF).

  • Add 15 mL of freshly distilled

    
     and 2 drops of DMF (catalyst).
    
  • Reflux at 80°C for 3 hours under a

    
     guard tube.
    
  • Critical Check: The solution should turn clear. If turbid, reflux longer.

  • Remove excess

    
     by rotary evaporation under reduced pressure. Add dry toluene and evaporate twice to remove traces of thionyl chloride (azeotropic removal).
    
  • Result: 4-(n-Octyloxy)benzoyl chloride (Yellowish oil/solid). Use immediately.

Step 2: Esterification (Schotten-Baumann type)

  • Dissolve 10 mmol of Ethyl 4-hydroxybenzoate in 20 mL of dry Pyridine/DCM (1:1 mixture) in a separate flask. Cool to 0°C in an ice bath.

  • Dissolve the acid chloride (from Step 1) in 10 mL dry DCM.

  • Add the acid chloride solution dropwise to the phenol solution over 30 minutes with vigorous stirring.

  • Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

Step 3: Purification (Self-Validating)

  • Pour the reaction mixture into 100 mL ice-cold dilute HCl (1M) to neutralize pyridine.

  • Extract with DCM (

    
     mL). Wash organic layer with 
    
    
    
    (removes unreacted acid) and water.
  • Dry over

    
     and evaporate solvent.
    
  • Recrystallization: Recrystallize the crude solid from Ethanol/Ethyl Acetate (9:1) . Repeat until the transition temperatures are constant (constant melting point is the validation metric).

Structure-Property Relationships & Characterization[1][4][5][6]

Understanding how the ethyl benzoate moiety influences phase behavior is vital for tailoring these materials.

Phase Behavior Logic

The ethyl ester group is a "moderate" promoter of smectic phases.

  • Short Tails (

    
    ):  The molecule is too rigid. High melting points, often no liquid crystal phase (direct Crystal 
    
    
    
    Isotropic).
  • Medium Tails (

    
    ): Nematic (N)  phase dominates. The ethyl group disrupts the layer packing required for Smectic phases compared to a longer alkyl ester.
    
  • Long Tails (

    
    ): Smectic A (SmA)  or Smectic C (SmC)  phases appear as van der Waals forces between tails stabilize layers.
    
Representative Data

The following table summarizes the phase transition temperatures for a homologous series of Ethyl 4-(4'-n-alkoxybenzoyloxy)benzoates.

Alkoxy Chain (n)Melting Point (

)
Transition (

)
Clearing Point (

)
Mesophase Type
n=4 (Butyl) 88°C-102°CNematic Only
n=6 (Hexyl) 76°C-115°CNematic Only
n=8 (Octyl) 68°C82°C124°CSmectic A + Nematic
n=10 (Decyl) 71°C95°C121°CSmectic A Only
n=12 (Dodecyl) 75°C-118°CSmectic C Only

Note: Data is representative of typical trends in benzoate dimers.


=Crystal, 

=Nematic,

=Smectic,

=Isotropic.[1]
Phase Identification (POM)

Using Polarized Optical Microscopy (POM):

  • Nematic Phase: Look for Schlieren textures (thread-like defects) or marble textures.[2] Flash the sample mechanically; if it flows like a liquid but stays bright under crossed polarizers, it is Nematic.

  • Smectic A: Look for Focal Conic Fan textures or homeotropic (black) regions.

  • Ethyl Effect: The ethyl benzoate group often causes a "pre-transitional" effect where the viscosity increases sharply before crystallization.

Applications in Drug Development

While traditional LCs are used in displays, ethyl benzoate LCs are gaining traction in pharmaceutics .[3]

  • Biocompatibility: The hydrolysis of these LCs yields p-hydroxybenzoic acid (a paraben metabolite) and ethanol, which are metabolically manageable compared to cyanobiphenyls.

  • Drug Delivery Vectors: The LC phase can solubilize hydrophobic drugs. The "ethyl benzoate" core provides

    
    -
    
    
    
    stacking opportunities for loading aromatic drugs (e.g., Doxorubicin).
  • Biosensors: The Nematic-to-Isotropic transition is sensitive to surface impurities. Functionalizing the ethyl ester surface can create sensors where bacterial presence disrupts the LC alignment, visible as a dark-to-bright optical switch.

PhaseLogic Chain Alkoxy Chain Length (n) Short Short (n < 4) Chain->Short Medium Medium (n = 4-8) Chain->Medium Long Long (n > 8) Chain->Long Result1 High Melting Point No Mesophase Short->Result1 Rigidity dominates Result2 Nematic Phase (Preferred for Displays) Medium->Result2 Balance Result3 Smectic Phase (Preferred for Ordered Films) Long->Result3 Micro-phase separation

Figure 2: Impact of alkyl chain length on the mesomorphic behavior of ethyl benzoate mesogens.

References

  • Pandya, V., et al. (2023).[4] A synthesis and mesophase behaviour of homologous series: 4-(4'-n-alkoxy benzoyloxy) azo benzenes 4"-ethyl carboxylate. World Scientific News. Link

  • Balkanli, S., et al. (2021).[5][1] Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Turkish Journal of Chemistry. Link

  • Marin, L., et al. (2016).[6] Benzoate liquid crystals with direct isotropic-smectic transition and antipathogenic activity.[7] Comptes Rendus Chimie. Link

  • Muhammad, K., et al. (2011). Facile synthesis and mesomorphic properties of 4-hydroxybutyl 4-(4-alkoxybenzoyloxy) benzoate mesogens. Liquid Crystals.[3][1][4][2][8][6][7][9][10][11][12][13] Link[1]

  • Doshi, A.V., et al. (2011).[3] Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. Der Pharma Chemica.[3] Link

Sources

Advanced Phase Behavior of Azomethine Liquid Crystals: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azomethine Liquid Crystals Phase Behavior Literature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azomethine liquid crystals (ALCs), characterized by the Schiff base linkage (–CH=N–), represent a critical class of thermotropic mesogens.[1][2] For materials scientists, they offer tunable optical anisotropy and dielectric properties essential for optoelectronics. For drug development professionals, the azomethine core acts as a privileged pharmacophore with documented antibacterial and anticancer activities.[3] This guide synthesizes the phase behavior literature, focusing on the causal relationships between molecular architecture (terminal chains, lateral substituents) and mesophase transitions (Nematic/Smectic), providing a rigorous framework for synthesis and characterization.

Molecular Architecture & Synthesis Strategy

The phase behavior of ALCs is governed by the rigidity of the core and the flexibility of terminal wings. The azomethine linkage provides the necessary stepped core structure that maintains linearity while allowing for electronic conjugation.

Causal Synthesis Protocol

The standard synthesis involves a condensation reaction between a para-substituted benzaldehyde and a para-substituted aniline. The choice of solvent and catalyst is critical to prevent hydrolysis of the reversible –CH=N– bond.

Experimental Workflow:

  • Stoichiometry: Equimolar amounts (0.01 mol) of 4-alkoxybenzaldehyde and 4-substituted aniline.

  • Solvent System: Absolute ethanol is preferred to drive the equilibrium forward via water exclusion. Glacial acetic acid (2-3 drops) acts as a catalyst.

  • Reaction Conditions: Reflux for 3–6 hours. Monitoring via TLC (Thin Layer Chromatography) is essential to ensure consumption of the aldehyde.

  • Purification: The crude precipitate must be recrystallized from ethanol/DMF mixtures.

    • Scientific Rationale: Repeated recrystallization removes unreacted amine, which can significantly depress phase transition temperatures and broaden DSC peaks.

Synthesis Pathway Diagram

SynthesisPathway Aldehyde 4-Alkoxybenzaldehyde Reflux Reflux (EtOH + AcOH) 3-6 Hours Aldehyde->Reflux Amine 4-Substituted Aniline Amine->Reflux Crude Crude Azomethine Reflux->Crude - H2O (Condensation) Purification Recrystallization (Ethanol/DMF) Crude->Purification FinalProduct Pure Azomethine LC Purification->FinalProduct Removal of impurities

Figure 1: Step-by-step condensation pathway for Azomethine Liquid Crystals synthesis.

Characterization Framework

Trustworthy phase identification requires a multi-modal approach. Relying solely on DSC (Differential Scanning Calorimetry) can lead to misinterpretation of crystal-crystal transitions as mesophases.

Validated Characterization Protocol
  • Polarized Optical Microscopy (POM):

    • Procedure: Sample sandwiched between glass slides (no cover slip to avoid stress) on a hot stage.

    • Observation: Cool from Isotropic (I) at 1–2°C/min.

    • Diagnostic Textures: Look for Schlieren textures (Nematic) or Focal Conic Fan textures (Smectic A/C).

  • Differential Scanning Calorimetry (DSC):

    • Procedure: Two heating/cooling cycles at 10°C/min.

    • Data Extraction: Use the second heating cycle to eliminate thermal history.

    • Validation: The sum of enthalpies (

      
      ) for mesophase transitions should be significantly lower than the melting enthalpy (
      
      
      
      ).
Characterization Logic Diagram

CharWorkflow Sample Synthesized Sample POM POM (Hot Stage) Texture ID Sample->POM DSC DSC (2nd Cycle) Enthalpy Check Sample->DSC Decision Phase Assignment POM->Decision Schlieren = N Focal Conic = Sm DSC->Decision Transition Temps XRD XRD (Optional) Layer Spacing Decision->XRD Confirm Smectic Layer d-spacing

Figure 2: Integrated characterization workflow for validating mesophase identity.

Structure-Property Relationships: Literature Analysis

The phase behavior of ALCs is highly sensitive to the length of terminal alkyl chains and lateral substituents. This section analyzes the "In" homologous series (e.g., N-(4-substituted benzylidene)-4-alkylaniline) to illustrate these effects.

The Terminal Chain Effect[4][5][6][7]
  • Short Chains (n=1-4): Typically exhibit high melting points and purely Nematic (N) phases. The molecular aspect ratio favors end-to-end alignment but lacks sufficient Van der Waals forces for layering.

  • Medium/Long Chains (n=6-16): As chain length increases, lateral Van der Waals interactions between alkyl tails stabilize layered structures, inducing Smectic (SmA/SmC) phases.

  • Odd-Even Effect: Transition temperatures often oscillate (alternating higher and lower values) as carbon number increases, damping out for long chains.

Lateral Substitution Effect

Introducing lateral groups (e.g., -CH3, -NO2, -Cl) on the aromatic core disrupts molecular packing.

  • Steric Hindrance: Increases the molecular breadth, reducing the length-to-breadth ratio (

    
    ).
    
  • Result: Drastic reduction in melting temperatures (

    
    ) and clearing points (
    
    
    
    ). Large groups like Nitro (-NO2) can completely suppress mesophase formation due to steric bulk.[4]
Quantitative Phase Data

The following table summarizes the phase behavior of a representative homologous series of Azomethine LCs (based on 4-alkoxy-N-(4-methylthio)benzylidene)aniline derivatives).

Compound CodeTerminal Chain (n)Melting (

°C)
Nematic Range (

°C)
Smectic Range (

°C)
Phase Sequence (Cooling)
I-4 4112.518.0-I

N

Cr
I-6 6109.014.5-I

N

Cr
I-8 8105.210.14.5I

N

SmA

Cr
I-10 1098.45.212.8I

N

SmA

Cr
I-16 1692.1-22.0I

SmA

Cr

Table 1: Effect of alkoxy chain length on transition temperatures.[5] Note the shift from Nematic to Smectic as 'n' increases.

Phase Behavior Logic Diagram

PhaseLogic Structure Molecular Structure ChainLen Terminal Chain Length (n) Structure->ChainLen Lateral Lateral Substituent (X) Structure->Lateral VdW Van der Waals Forces ChainLen->VdW Increases with n Packing Packing Efficiency Lateral->Packing Disrupts (Steric) Isotropic Isotropic Liquid Lateral->Isotropic Lowers Tc (Destabilization) Nematic Nematic Phase (N) (Orientation Order) Packing->Nematic High Aspect Ratio Smectic Smectic Phase (Sm) (Layer Order) VdW->Smectic High VdW stabilizes layers

Figure 3: Causal logic connecting structural modifications to observed phase types.

Biological & Drug Development Relevance[3]

While primarily studied for materials science, the azomethine core is a bioactive pharmacophore.

  • Dual Functionality: Researchers in drug discovery utilize the Schiff base formation to create prodrugs. The liquid crystalline state of these molecules is increasingly relevant in Lipid-Based Drug Delivery Systems (LBDDS) , where the self-assembly properties of LCs (Smectic vesicles) can enhance the solubility and bioavailability of hydrophobic drugs.

  • Bioactivity: Azomethine derivatives have demonstrated significant antibacterial activity against S. aureus and E. coli. The electron-donating capability of the nitrogen atom in the –CH=N– linkage is central to their mechanism of action, often involving chelation with metal ions in biological systems.

References

  • Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups. Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. Source: MDPI Crystals URL:[Link][6]

  • New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. Source: Semantic Scholar / Molecules URL:[Link][4]

  • Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives. Source: MDPI Molecules URL:[Link]

  • Review on Azomethine-Compounds with Their Applications. Source: ResearchGate URL:[7][Link]

Sources

[1]

Executive Summary

Ethyl 4-(4-pentyloxybenzylideneamino)benzoate (CAS: 37168-42-6 ) is a rod-like (calamitic) liquid crystalline compound belonging to the Schiff base ester family.[1][2] Characterized by a rigid benzylideneaniline core flanked by a flexible pentyloxy tail and an ethyl ester head group, this molecule exhibits thermotropic mesomorphism, specifically displaying smectic mesophases. It serves as a critical reference material in the study of structure-property relationships in liquid crystals (LCs) and as a dopant in the formulation of eutectic mixtures for optoelectronic displays.

This guide details the physicochemical identity, validated synthesis protocols, and material characterization of this compound, designed for researchers in materials science and organic synthesis.

Chemical Identity & Nomenclature[2]

AttributeDetail
Chemical Name Ethyl 4-[(4-pentyloxybenzylidene)amino]benzoate
CAS Number 37168-42-6
Molecular Formula C₂₁H₂₅NO₃
Molecular Weight 339.43 g/mol
IUPAC Name Ethyl 4-[[(4-pentoxyphenyl)methylidene]amino]benzoate
SMILES CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC
Structural Class Schiff Base (Anil); Calamitic Mesogen

Synthesis & Fabrication Protocol

The synthesis of Ethyl 4-(4-pentyloxybenzylideneamino)benzoate proceeds via a classical acid-catalyzed condensation reaction between an aldehyde and an amine (Schiff base formation).[1] This reaction is reversible; therefore, continuous water removal is critical to drive the equilibrium toward the product.

Reaction Scheme

The following diagram illustrates the condensation pathway:

ReactionSchemeAldehyde4-Pentyloxybenzaldehyde(C12H16O2)ReactionCondensation(Ethanol/Reflux)Cat: Glacial AcOHAldehyde->ReactionAmineEthyl 4-aminobenzoate(Benzocaine)(C9H11NO2)Amine->ReactionProductEthyl 4-(4-pentyloxybenzylideneamino)benzoate(Schiff Base)Reaction->ProductYield ~85-90%WaterH2O(Byproduct)Reaction->Water

Caption: Acid-catalyzed condensation of 4-pentyloxybenzaldehyde and ethyl 4-aminobenzoate.

Detailed Methodology

Reagents:

  • 4-Pentyloxybenzaldehyde (1.0 eq)[1]

  • Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)[1]

  • Absolute Ethanol (Solvent, ~10 mL per gram of reactant)

  • Glacial Acetic Acid (Catalyst, 2-3 drops)[1]

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 4-pentyloxybenzaldehyde and 10 mmol of ethyl 4-aminobenzoate in 40 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours. Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/Ethyl Acetate 4:1). The disappearance of the aldehyde spot indicates completion.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. The Schiff base typically crystallizes out of the solution upon cooling. If no precipitate forms, cool the flask in an ice bath (0–4°C).

  • Filtration: Filter the precipitate using a Büchner funnel under vacuum. Wash the solid cake with cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/ethyl acetate mixture to obtain the pure mesogen.

  • Drying: Dry the purified crystals in a vacuum desiccator over P₂O₅ or silica gel for 12 hours.

Material Characterization

Validating the structure and phase behavior is essential for ensuring the compound's utility in liquid crystal applications.[3]

Spectroscopic Data (Expected)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.35 ppm (s, 1H): Azomethine proton (-CH=N-), characteristic of Schiff bases.[1]

    • δ 8.0–6.9 ppm (m, 8H): Aromatic protons (two AA'BB' systems).

    • δ 4.36 ppm (q, 2H): Ethyl ester -OCH₂-.[1]

    • δ 4.02 ppm (t, 2H): Pentyloxy -OCH₂-.[1]

    • δ 1.8–1.3 ppm (m, 9H): Aliphatic chains (pentyl and ethyl CH₃).

  • FT-IR (KBr Pellet):

    • 1715 cm⁻¹: C=O stretch (Ester).

    • 1625 cm⁻¹: C=N stretch (Imine).

    • 1600, 1580 cm⁻¹: Aromatic C=C skeletal vibrations.

Phase Transition Temperatures

This compound exhibits enantiotropic liquid crystalline behavior.[1] The reported transitions are:

TransitionTemperature (°C)Description
Melting Point (Cr → S) 74°C Transition from Crystalline solid to Smectic mesophase.[1]
Clearing Point (S → I) 95°C Transition from Smectic mesophase to Isotropic liquid.

Note: Transition temperatures may vary slightly (±1–2°C) depending on purity and heating rates (typically 10°C/min in DSC).

Experimental Workflow Diagram

The following Graphviz diagram outlines the complete isolation and characterization workflow to ensure reproducibility.

WorkflowstartStart: Raw MaterialsmixMix Reactants in Ethanol+ Cat. AcOHstart->mixrefluxReflux (4-6 hrs)Monitor via TLCmix->refluxcoolCool to RT/Ice BathPrecipitate Formationreflux->coolfilterVacuum FiltrationWash w/ Cold EtOHcool->filterpurifyRecrystallization(Hot Ethanol)filter->purifyanalyzeCharacterization(NMR, IR, DSC)purify->analyze

Caption: Step-by-step isolation and purification workflow for high-purity mesogen production.

Applications & Significance

  • Liquid Crystal Displays (LCDs): Used as a component in LC mixtures to adjust the elastic constants and viscosity of the nematic/smectic host.

  • Thermotropic Research: Acts as a model system for studying the "odd-even" effect in homologous series of alkoxy-benzylidene-anilines.[1]

  • Organic Electronics: Potential precursor for photosensitive polymers when functionalized with acrylate groups.[1]

Safety & Handling

  • Hazard Classification: Irritant (Xi).

  • Precautions:

    • Inhalation: Avoid breathing dust/vapors.[1] Use in a fume hood.[1]

    • Skin/Eye Contact: Wear nitrile gloves and safety goggles.[1] Schiff bases can hydrolyze to release the parent amine and aldehyde, which may be sensitizers.

    • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis by atmospheric moisture.

References

  • Frinton Laboratories. Liquid Crystals & Mesogens: Product FR-1180. Retrieved from [Link]

  • PubChem. Ethyl 4-aminobenzoate (Benzocaine) - Reactant Data. Retrieved from [Link]

Methodological & Application

Synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate from benzocaine

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of Ethyl 4-(4-pentyloxybenzylideneamino)benzoate: A Versatile Schiff Base Intermediate from Benzocaine

For correspondence:

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate, a Schiff base with potential applications in materials science and as an intermediate in drug development. The synthesis involves the acid-catalyzed condensation of the local anesthetic benzocaine (ethyl 4-aminobenzoate) with 4-pentyloxybenzaldehyde. This document outlines the reaction mechanism, detailed experimental procedures, safety precautions, and methods for the characterization and purification of the final product. The protocol is designed for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a class of organic compounds with diverse applications in medicinal chemistry, coordination chemistry, and materials science.[1] Their biological activities, including antibacterial, antifungal, and antitumor properties, have made them a focal point of significant research.[1] The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone.[2]

This application note details the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate from two readily available starting materials: benzocaine and 4-pentyloxybenzaldehyde. Benzocaine, or ethyl 4-aminobenzoate, is a widely used local anesthetic, making it an economical and accessible primary amine source.[3] 4-Pentyloxybenzaldehyde provides the aldehydic component for the condensation reaction.

The resulting Schiff base, ethyl 4-(4-pentyloxybenzylideneamino)benzoate, possesses a molecular structure that makes it an interesting candidate for further functionalization and incorporation into more complex molecules. This protocol is designed to be a reliable and reproducible method for the laboratory-scale synthesis of this compound.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic addition-elimination reaction. The primary amine of benzocaine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-pentyloxybenzaldehyde. This is followed by the elimination of a water molecule to form the stable imine product. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Reaction_Mechanism cluster_0 Reactants cluster_1 Reaction cluster_2 Product Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Plus + Aldehyde 4-Pentyloxybenzaldehyde Arrow Ethanol, Δ (Glacial Acetic Acid catalyst) Product Ethyl 4-(4-pentyloxybenzylideneamino)benzoate Water + H₂O

Figure 1: Overall reaction for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate.

Experimental Protocol

Materials and Equipment
MaterialGradeSupplier
Benzocaine (Ethyl 4-aminobenzoate)≥98%Sigma-Aldrich, Alfa Aesar
4-Pentyloxybenzaldehyde≥97%Sigma-Aldrich, TCI
Absolute EthanolReagent GradeFisher Scientific
Glacial Acetic AcidACS Reagent GradeVWR
Round-bottom flask (100 mL)--
Reflux condenser--
Magnetic stirrer with heating mantle--
Buchner funnel and flask--
Filter paper--
Beakers and other standard glassware--
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)--
Melting point apparatus--
FT-IR Spectrometer--
NMR Spectrometer--
Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.65 g (10 mmol) of benzocaine in 30 mL of absolute ethanol. Stir the mixture until the benzocaine is completely dissolved.

  • Addition of Aldehyde: To the benzocaine solution, add 1.92 g (10 mmol) of 4-pentyloxybenzaldehyde.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent. The formation of the product will be indicated by the appearance of a new spot with a different Rf value than the starting materials.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature. As the solution cools, the product should precipitate out as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at a temperature not exceeding 50°C to a constant weight.

Purification

The crude product can be further purified by recrystallization from hot ethanol.[4]

  • Dissolve the crude product in a minimum amount of hot absolute ethanol.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Characterization

The structure and purity of the synthesized ethyl 4-(4-pentyloxybenzylideneamino)benzoate can be confirmed by various spectroscopic methods.

Physical Properties
PropertyValue
Molecular FormulaC₂₁H₂₅NO₃
Molecular Weight339.43 g/mol [5]
AppearanceExpected to be a crystalline solid
Melting PointTo be determined experimentally
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The formation of the Schiff base can be confirmed by the appearance of a characteristic imine (C=N) stretching band around 1600-1630 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹). The IR spectrum for ethyl p-(p-pentyloxybenzylidene)aminobenzoate is available from the NIST database.[5]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8.0-9.0 ppm). Other expected signals include those for the aromatic protons, the ethyl group of the ester, and the pentyloxy group.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum should show a characteristic signal for the imine carbon (-C=N-) in the range of δ 150-165 ppm. Signals for the carbonyl carbon of the ester, and the aromatic and aliphatic carbons are also expected.

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of safety glasses, gloves, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Benzocaine may cause skin sensitization.

  • Glacial acetic acid is corrosive and should be handled with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

IssuePossible CauseSolution
Low or no product yieldIncomplete reactionExtend the reflux time and monitor by TLC. Ensure the appropriate amount of catalyst was added.
Oily product instead of solidImpurities presentPurify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Product does not precipitate upon coolingProduct is too soluble in the reaction solventReduce the volume of the solvent by evaporation before cooling. Alternatively, add the reaction mixture to cold water to precipitate the product.

Workflow Diagram

Synthesis_Workflow A 1. Dissolve Benzocaine in Ethanol B 2. Add 4-Pentyloxybenzaldehyde A->B C 3. Add Glacial Acetic Acid (catalyst) B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool to Room Temperature E->F Complete G 7. Isolate Product by Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry under Vacuum H->I J 10. Purify by Recrystallization (optional) I->J K 11. Characterize Product J->K

Figure 2: Step-by-step workflow for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate from benzocaine. The procedure is straightforward and utilizes common laboratory reagents and techniques, making it accessible to a wide range of researchers. The characterization methods outlined will ensure the identity and purity of the final product. This versatile Schiff base can serve as a valuable building block for the development of novel compounds in various fields of chemical and pharmaceutical research.

References

  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (n.d.). Retrieved February 22, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 22, 2026, from [Link]

  • Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. (2015, June 16). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. (2018, September 24). Al-Nahrain Journal of Science. Retrieved February 22, 2026, from [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

  • Benzoic acid, 4-amino-, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2023, July 28). International Journal of Molecular and Cellular Medicine. Retrieved February 22, 2026, from [Link]

  • Synthetic method of ethyl p-aminobenzoate - Eureka | Patsnap. (2012, January 11). Patsnap. Retrieved February 22, 2026, from [Link]

  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora. (2020, July 19). Quora. Retrieved February 22, 2026, from [Link]

  • Synthesis and crystal structure of ethyl 4-((4- trifluoromethylbenzyl)amino)benzo, C17H16F3NO2. (2025, March 14). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Ethyl 4-aminobenzoate - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]

  • Ethyl p-(p-pentyloxybenzylidene)aminobenzoate - the NIST WebBook. (n.d.). NIST. Retrieved February 22, 2026, from [Link]

  • US7547798B2 - Process for preparing aminobenzoate esters - Google Patents. (n.d.). Google Patents.
  • Chemical shifts in 1 H and 13 C NMR spectra of alkali metal... - ResearchGate. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • [FREE] You may have to recrystallize any or all of the components of your extraction mixture: benzoic acid, - brainly.com. (2020, October 16). Brainly.com. Retrieved February 22, 2026, from [Link]

  • Preparation of Ethyl p-aminobenzoate - Chempedia - LookChem. (n.d.). LookChem. Retrieved February 22, 2026, from [Link]

  • Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate - PMC. (n.d.). NCBI. Retrieved February 22, 2026, from [Link]

  • Solved This is the 'H NMR spectrum of the starting material, | Chegg.com. (2019, March 19). Chegg.com. Retrieved February 22, 2026, from [Link]

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Application Note and Protocol: Synthesis of Ethyl 4-((4-pentyloxybenzylidene)amino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-).[1] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[2] This reaction is a cornerstone of organic synthesis due to its versatility and the wide-ranging applications of the resulting products. Schiff bases are pivotal intermediates in the synthesis of various bioactive compounds, ligands for metal complexes, and advanced materials such as liquid crystals.[2]

This application note provides a detailed protocol for the synthesis of a specific Schiff base, ethyl 4-((4-pentyloxybenzylidene)amino)benzoate, from 4-pentyloxybenzaldehyde and ethyl 4-aminobenzoate. This molecule is of interest due to its potential liquid crystalline properties, stemming from its elongated, rigid molecular structure. The protocol is designed for researchers, scientists, and professionals in drug development and materials science, offering a reliable method for the preparation and characterization of this compound.

Reaction Mechanism

The formation of a Schiff base is a nucleophilic addition-elimination reaction.[3] The reaction is typically acid-catalyzed and proceeds in two main stages. First, the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a tetrahedral intermediate known as a carbinolamine or hemiaminal.[2][3] This step is reversible. The subsequent step involves the acid-catalyzed dehydration (elimination of a water molecule) of the unstable carbinolamine to form the stable imine (Schiff base).[2][3] The removal of water is crucial to drive the reaction equilibrium towards the product.[4]

Schiff Base Formation Mechanism R1 4-Pentyloxybenzaldehyde I1 Protonated Aldehyde R1->I1 + H⁺ R2 Ethyl 4-aminobenzoate I2 Carbinolamine Intermediate R2->I2 H H⁺ (catalyst) I1->I2 + Ethyl 4-aminobenzoate I3 Protonated Carbinolamine I2->I3 + H⁺ P1 Imine (Schiff Base) I3->P1 - H₂O, - H⁺ P2 H₂O S1 Nucleophilic Attack S2 Proton Transfer S3 Dehydration

Caption: Acid-catalyzed mechanism of Schiff base formation.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of ethyl 4-((4-pentyloxybenzylidene)amino)benzoate.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
4-PentyloxybenzaldehydeC₁₂H₁₆O₂192.25[5]1.92 g10.0Liquid, Colorless[6]
Ethyl 4-aminobenzoateC₉H₁₁NO₂165.191.65 g10.0Solid, White Crystalline[7]
Ethanol (Absolute)C₂H₅OH46.0730 mL-Solvent, Flammable Liquid
Glacial Acetic AcidCH₃COOH60.052-3 drops-Catalyst, Corrosive

Equipment

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter flask

  • Glass filter paper

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC chamber

  • UV lamp (254 nm)

  • Melting point apparatus

  • Rotary evaporator (optional)

Step-by-Step Procedure

  • Reaction Setup:

    • Place 1.92 g (10.0 mmol) of 4-pentyloxybenzaldehyde and 1.65 g (10.0 mmol) of ethyl 4-aminobenzoate into a 100 mL round-bottom flask.[8]

    • Add 30 mL of absolute ethanol to dissolve the reactants.[9]

    • Add a magnetic stir bar and 2-3 drops of glacial acetic acid to catalyze the reaction.[10]

    • Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.

  • Reaction Execution:

    • Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring.

    • Maintain the reflux for 2-3 hours. The formation of a precipitate may be observed as the reaction progresses.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10][11]

    • Prepare a TLC chamber with a suitable eluent system (e.g., 4:1 Hexane:Ethyl Acetate).[12]

    • On a TLC plate, spot the starting materials (dissolved in a small amount of solvent) and a sample from the reaction mixture.

    • The reaction is complete when the spot corresponding to the limiting reactant (aldehyde or amine) has disappeared, and a new, more non-polar spot for the product is prominent.[13] Visualize the spots under a UV lamp.

  • Workup and Isolation:

    • After the reaction is complete, remove the flask from the heating mantle and allow it to cool to room temperature.

    • Further cool the flask in an ice bath to promote complete crystallization of the product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

    • Air-dry the crude product on the filter paper.

  • Purification:

    • The most effective method for purifying solid Schiff bases is recrystallization.[14]

    • Transfer the crude product to a beaker and add a minimal amount of hot ethanol to dissolve it completely.[9][15]

    • If the product does not readily crystallize upon cooling, a small amount of water can be added dropwise until persistent turbidity is observed, then the solution is reheated until clear and allowed to cool slowly.[9]

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Experimental Workflow A 1. Reagent Mixing (Aldehyde, Amine, Ethanol, Acetic Acid) B 2. Reflux (2-3 hours, ~80°C) A->B C 3. Reaction Monitoring (TLC) B->C C->B Incomplete D 4. Cooling & Crystallization (Room Temp -> Ice Bath) C->D Complete E 5. Isolation (Vacuum Filtration) D->E F 6. Purification (Recrystallization from Ethanol) E->F G 7. Drying F->G H 8. Characterization (Melting Point, IR, NMR) G->H

Caption: Workflow for the synthesis of the target Schiff base.

Characterization

The identity and purity of the synthesized ethyl 4-((4-pentyloxybenzylidene)amino)benzoate can be confirmed through various analytical techniques.

AnalysisExpected Result
Appearance White to off-white crystalline solid.
Melting Point A sharp melting point range is indicative of high purity. The literature value for the melting point of ethyl 4-aminobenzoate is 88-90 °C.
FT-IR (cm⁻¹) Disappearance of N-H stretches (around 3300-3400 cm⁻¹) from ethyl 4-aminobenzoate and the C=O stretch (around 1700 cm⁻¹) from 4-pentyloxybenzaldehyde. Appearance of a strong C=N (imine) stretch around 1625-1640 cm⁻¹.[16]
¹H NMR Disappearance of the aldehyde proton signal (~9-10 ppm) and the amine protons (~4-5 ppm). Appearance of a new singlet for the imine proton (-CH=N-) around 8-9 ppm. Signals corresponding to the aromatic protons and the pentyloxy and ethyl groups should be present and correctly integrated.
¹³C NMR Disappearance of the aldehyde carbonyl carbon (~190 ppm). Appearance of the imine carbon (~160 ppm).[16]

Note: The final product has a molecular weight of 339.43 g/mol and a molecular formula of C₂₁H₂₅NO₃.[17][18]

Safety Precautions

  • 4-Pentyloxybenzaldehyde: May cause skin and eye irritation.[19]

  • Ethyl 4-aminobenzoate: May be harmful if swallowed or absorbed through the skin and may cause an allergic skin reaction.[20][21][22] It is also a suspected mutagen.[21]

  • Ethanol: Flammable liquid.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye damage.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Troubleshooting

  • Low Yield: Ensure the reaction goes to completion by monitoring with TLC. Insufficient heating or reaction time can lead to low conversion. Water in the reaction medium can shift the equilibrium back to the reactants; ensure the use of absolute ethanol.

  • Product is an Oil/Difficult to Crystallize: If the product oils out during recrystallization, try scratching the inside of the flask with a glass rod to induce crystallization. Alternatively, a different recrystallization solvent or a binary solvent system (e.g., ethanol/water, DMF/methanol) may be required.[14][15]

  • Impure Product: Incomplete reaction or side reactions can lead to impurities. Ensure proper washing of the crude product with cold solvent. If recrystallization is insufficient, column chromatography on silica gel may be necessary for purification.[9]

References

  • Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemistry Schiff Bases. (n.d.). SATHEE. Retrieved from [Link]

  • Saleh, T. A. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. DOI: 10.5772/intechopen.108688. Retrieved from [Link]

  • What are solvents used in recrystallization of Schiff base? (2019, November 26). ResearchGate. Retrieved from [Link]

  • Wagner, R. W., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10443. DOI: 10.7717/peerj.10443. Retrieved from [Link]

  • Li, Y., et al. (2023). Solvent recrystallization route to rapid synthesis of Schiff base polymers. Cell Reports Physical Science, 4(11), 101652. DOI: 10.1016/j.xcrp.2023.101652. Retrieved from [Link]

  • Paluti, C. (n.d.). Imine Formation, Structure & Synthesis. Study.com. Retrieved from [Link]

  • Synthesis of Benzaldehyde and Aniline Schiff Bases. (2017, December 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Imine formation-Typical procedures. (2024, October 21). OperaChem. Retrieved from [Link]

  • From a Multistep synthesis: imine formation, imine reduction, amine acetylation What do the TLC plates show you about your reaction steps? (2020, April 15). Chegg. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-n-Pentyloxybenzaldehyde. (2025, September 23). Thermo Fisher Scientific. Retrieved from [Link]

  • Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). SlideShare. Retrieved from [Link]

  • What is the TLC stain for imine formation? (2022, April 27). ResearchGate. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • How to detect imine from schiff base formation reaction? (2019, July 17). ResearchGate. Retrieved from [Link]

  • Banik, B. K., Banik, I., & Becker, F. F. (2003). INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. Organic Syntheses, 80, 239. Retrieved from [Link]

  • Material Safety Data Sheet - 4-(4-Fluorobenzyloxy)benzaldehyde. (2004, October 5). Cole-Parmer. Retrieved from [Link]

  • Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169–181. DOI: 10.1016/j.saa.2013.04.024. Retrieved from [Link]

  • Benzaldehyde, 4-(pentyloxy)-. (n.d.). Cheméo. Retrieved from [Link]

  • Adams, R., & Cohen, F. L. (1928). ETHYL p-AMINOBENZOATE. Organic Syntheses, 8, 70. Retrieved from [Link]

  • Ethyl p-(p-pentyloxybenzylidene)aminobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. (2013, August). ResearchGate. Retrieved from [Link]

  • Ferguson, G., et al. (2012). Crystal structure of ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2908. DOI: 10.1107/S160053681203912X. Retrieved from [Link]

  • Krishnarao, N. (2023). A NOVEL AMINO BENZOATE MOIETY PROMOTED METHANE SULFONIC ACID CATALYSED SYNTHESIS OF SCHIFF BASES AND THEIR BIOLOGICAL EVALUATION. World Journal of Pharmaceutical Research, 12(6), 776-788. DOI: 10.20959/wjpr20236-27809. Retrieved from [Link]

  • Ethyl p-(p-pentyloxybenzylidene)aminobenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Seidel, D. (2016). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Accounts of Chemical Research, 49(3), 437–448. DOI: 10.1021/acs.accounts.5b00508. Retrieved from [Link]

  • Qasem, N. M. K. (2012). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. An-Najah National University. Retrieved from [Link]

  • Process for preparing aminobenzoate esters. (2009). Google Patents.

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Application Notes and Protocols: Solvent Selection for Schiff Base Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Schiff bases, or imines, are a cornerstone in the design of thermotropic liquid crystals due to the linearity and stability conferred by the azomethine (-CH=N-) linkage.[1][2] The synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is deceptively simple.[3][4] However, achieving high yields of pure, mesogenic products is critically dependent on a nuanced and often overlooked parameter: the choice of solvent. The solvent does not merely act as a passive medium for the reactants; it actively influences reaction equilibrium, kinetics, and in some cases, the final product's purity and mesomorphic properties.[3][5]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for rational solvent selection in the synthesis of Schiff base liquid crystals. We will move beyond simple solubility considerations to explore the mechanistic role of the solvent, providing actionable protocols and troubleshooting advice grounded in established chemical principles.

The Crucial Role of the Solvent in Schiff Base Formation

The synthesis of a Schiff base is a reversible equilibrium reaction that proceeds via a two-step mechanism:

  • Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral carbinolamine (or hemiaminal) intermediate.[3][6]

  • Dehydration: This intermediate then eliminates a molecule of water to form the final imine product.[3][6]

The solvent's properties directly impact both of these stages. The key is to select a solvent that not only solubilizes the reactants but also facilitates the forward reaction while shifting the equilibrium towards the product side.

Key Solvent Properties and Their Mechanistic Impact
1. Polarity and Protic vs. Aprotic Nature

The polarity of the solvent plays a significant role in the reaction rate and equilibrium.[3][7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents, possessing hydroxyl groups, are highly effective for Schiff base synthesis.[5][8] They can stabilize the polar tetrahedral intermediate through hydrogen bonding, accelerating the initial nucleophilic addition.[3] Furthermore, they can participate in the proton transfer steps required for water elimination. Ethanol is one of the most commonly cited solvents for this synthesis, often used under reflux conditions, sometimes with a few drops of an acid catalyst like glacial acetic acid to accelerate the reaction.[4][8][9][10]

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF) can be useful when reactants have poor solubility in alcohols.[4][11] While they can solvate polar intermediates, they do not participate in proton transfer. Their higher boiling points can be advantageous for reactions requiring more thermal energy.

  • Apolar Solvents (e.g., Toluene, Benzene, Hexane): These solvents are crucial when the primary strategy for driving the reaction forward is the physical removal of water.[8][12] The dehydration step is the rate-determining step and is reversible.[13] In the presence of water, the Schiff base can hydrolyze back to the starting amine and aldehyde.[3][14] Apolar solvents that form an azeotrope with water allow for its continuous removal using a Dean-Stark apparatus, effectively shifting the equilibrium towards the product in accordance with Le Châtelier's principle.[15][16][17]

2. Boiling Point and Reaction Temperature

The reaction temperature, dictated by the solvent's boiling point (when running under reflux), must be high enough to overcome the activation energy of the dehydration step but not so high as to cause degradation of the reactants or products. Most Schiff base syntheses are conducted under reflux for several hours.[4][8][9]

3. Azeotropic Water Removal

For syntheses in non-polar solvents, the ability to form a low-boiling azeotrope with water is the most critical property. Toluene is a classic example, forming an azeotrope with water that boils at 85°C.[15] As the vapor condenses in the Dean-Stark trap, the water (denser) separates and is collected, while the toluene (less dense) overflows and returns to the reaction flask, continuously removing water and driving the reaction to completion.[15][16]

Solvent Selection Workflow

The choice of solvent is a multi-faceted decision. The following workflow provides a logical approach to selecting an appropriate solvent system.

SolventSelection start Analyze Reactants (Solubility & Stability) solubility Are reactants soluble in polar protic solvents (e.g., Ethanol)? start->solubility yes_protic Yes solubility->yes_protic no_protic No solubility->no_protic protic_protocol Use Polar Protic Solvent (e.g., Absolute Ethanol). Consider adding acid catalyst. Reflux for 2-4 hours. yes_protic->protic_protocol apolar_solubility Are reactants soluble in apolar solvents (e.g., Toluene)? no_protic->apolar_solubility yes_apolar Yes apolar_solubility->yes_apolar no_apolar No apolar_solubility->no_apolar apolar_protocol Use Apolar Solvent (e.g., Toluene) with Dean-Stark apparatus. Reflux until water collection ceases. yes_apolar->apolar_protocol other_solvents Consider alternative solvents: - Polar Aprotic (DMF) - Green Solvents (2-MeTHF, Water) - Mixed solvent systems no_apolar->other_solvents

Caption: Workflow for rational solvent selection in Schiff base synthesis.

Comparison of Common Solvents
SolventBoiling Point (°C)Dielectric Constant (20°C)Key Feature & Use CaseAdvantagesDisadvantages
Ethanol 7825.3Polar Protic. General-purpose solvent for most syntheses.[8][9][10]Excellent reactant solubility, facilitates proton transfer, easily removed.Equilibrium may not fully favor products without a catalyst.
Toluene 1112.4Apolar. For azeotropic water removal.[12]Drives reaction to completion by removing water.[16]Higher boiling point, potential toxicity, requires specialized glassware (Dean-Stark).[17]
DMF 15338.3Polar Aprotic. For poorly soluble reactants.[4][11]High boiling point, excellent solvating power.Difficult to remove, can decompose at high temperatures.
Water 10080.1Green Solvent. For specific "on-water" syntheses.[12][18]Environmentally benign, non-toxic, can accelerate reactions.[12][18]Product must be insoluble in water for easy isolation.[3]
CPME 1064.7Green Solvent. Alternative to THF or Toluene.[19]High hydrophobicity, stable, less prone to peroxide formation.[19]Less common, may require optimization.

Experimental Protocols

Protocol 1: General Synthesis in a Polar Protic Solvent (Ethanol)

This protocol is suitable for the synthesis of many common Schiff base liquid crystals, such as N-(4-methoxybenzylidene)-4-butylaniline (MBBA), a classic nematic liquid crystal.[2]

Materials:

  • 4-alkoxybenzaldehyde (10 mmol)

  • 4-alkylaniline (10 mmol)

  • Absolute Ethanol (50 mL)

  • Glacial Acetic Acid (optional, 2-3 drops)

  • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Dissolve the 4-alkoxybenzaldehyde (10 mmol) in absolute ethanol (25 mL) in the round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve the 4-alkylaniline (10 mmol) in absolute ethanol (25 mL).

  • Add the aniline solution to the aldehyde solution in the flask.[10]

  • (Optional) Add 2-3 drops of glacial acetic acid as a catalyst.[8]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4][20]

  • After completion, cool the reaction mixture in an ice bath. The solid product should precipitate.

  • Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, methanol, or hexane).[21][22]

Protocol 2: Synthesis with Azeotropic Water Removal (Toluene)

This protocol is ideal for reactions where the equilibrium is unfavorable or when reactants/products are sensitive to protic solvents.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Aromatic amine (10 mmol)

  • Toluene (60 mL)

  • p-Toluenesulfonic acid (p-TSA) (optional, catalytic amount)

  • Round-bottom flask (100 mL), Dean-Stark apparatus, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Set up the reaction flask with the Dean-Stark apparatus and a reflux condenser.[15]

  • Add the aromatic aldehyde (10 mmol), aromatic amine (10 mmol), and toluene (60 mL) to the flask.[12]

  • (Optional) Add a catalytic amount of p-TSA to accelerate the reaction.[17]

  • Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.

  • Continue reflux until no more water collects in the trap (typically 4-8 hours).[12]

  • Once the reaction is complete, cool the flask to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the crude product.

  • Purify the product by recrystallization from an appropriate solvent.

Visualizing the Core Reaction Mechanism

The following diagram illustrates the key steps in Schiff base formation, highlighting the role of catalysis and the dehydration equilibrium.

SchiffBaseMechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration (Rate-Limiting) Reactants R-NH₂ + R'-CHO Intermediate Carbinolamine Intermediate Reactants->Intermediate (Fast) Product Schiff Base (R-N=CHR') Intermediate->Product -H₂O (Slow, Reversible) Acid Catalyzed Product->Intermediate +H₂O (Hydrolysis) Water + H₂O

Caption: Mechanism of Schiff base formation.

Conclusion

The selection of a solvent for Schiff base liquid crystal synthesis is a critical decision that profoundly impacts reaction success. A systematic approach, considering reactant solubility, the mechanism of imine formation, and the need to drive the reaction equilibrium, is paramount. For general-purpose synthesis, ethanol offers an excellent balance of solvating power and participation in the reaction mechanism. For more challenging syntheses or to maximize yield, the use of an apolar solvent like toluene with a Dean-Stark apparatus for azeotropic water removal is the gold standard. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can optimize their synthetic strategies, leading to higher yields and purer liquid crystalline materials.

References

  • SATHEE. (n.d.). Chemistry Schiff Bases.
  • (n.d.). Syntheses of di-Schiff's bases: A comparative study using benzene and water (concept of green chemistry) as solvents.
  • (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC.
  • Al-Obaidi, N. S., & Al-Dujaili, A. H. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff. World Journal of Environmental Biosciences, 7(2), 55-61.
  • (n.d.). synthesis and characterisation of schiff base liquid crystals possessing dialkylamino terminal - UTAR Institutional Repository.
  • van der Kooij, M. J., et al. (2020). The effect of polarity on the molecular exchange dynamics in imine-based covalent adaptable networks. Polymer Chemistry. DOI:10.1039/D0PY01555E
  • Aparicio-Anglès, X., et al. (2020).
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • Royal Society of Chemistry. (2026, January 5). Dean-Stark apparatus | Resource.
  • ResearchGate. (n.d.). Synthesis route for Schiff base liquid crystal molecule.
  • (n.d.). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry.
  • El-Ablack, A. Z., et al. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. MDPI.
  • Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References.
  • (1998, September 9). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine - Semantic Scholar.
  • (2024, September 5). Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach - STM Journals.
  • (n.d.). Attempts to Green the Synthesis of Liquid Crystals - White Rose eTheses Online.
  • (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application - YouTube.
  • (2015, January 31). What are the conditions used for schiff base reaction? - ResearchGate.
  • (2019, March 20). What are the best solvents mixture to produce Schiff bases cristals? - ResearchGate.
  • (n.d.). Mechanisms of imine exchange reactions in organic solvents - RSC Publishing.
  • (n.d.). US3510538A - Continuous process for dehydration of tertiary butyl alcohol - Google Patents.
  • (2023, December 19). Probing the Solubility of Imine-Based Covalent Adaptable Networks - PMC.
  • (2024, November 27). Solvent-assisted synthesis and spectroscopic characterization of Cu(II), Ni(II), and Co(II) complexes with schiff base 1,3-Bis(B.
  • (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC.
  • (2014, January 6). Full article: Synthesis and powder X-ray diffraction of new Schiff-base liquid crystal.
  • (n.d.). Liquid Crystal Materials - TCI Chemicals.
  • (n.d.). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain - World Journal of Environmental Biosciences.
  • Gamble, A. (2012, August 12). Synthesis of Liquid Crystals.
  • LibreTexts, C. (2022, April 7). 3.3C: Determining Which Solvent to Use.
  • Abdel-Kareem, E. A.-J., & Karam, N. H. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidin. Advanced Journal of Chemistry, Section A, 8(3), 495-503.

Sources

Application Notes and Protocols for Polarized Optical Microscopy (POM) of Nematic Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Anisotropic World of Nematic Schiff Bases with Polarized Optical Microscopy

Schiff bases, a class of organic compounds containing a carbon-nitrogen double bond, are of significant interest in materials science and drug development due to their rich polymorphism and ability to form liquid crystal phases.[1] Among these, the nematic phase is characterized by long-range orientational order of its constituent molecules, while lacking positional order.[2][3] This unique combination of properties makes them highly responsive to external stimuli, a desirable trait for applications in displays, sensors, and optical switches.[1][4] Polarized Optical Microscopy (POM) stands as a primary and indispensable technique for the characterization of these materials.[5] It is a contrast-enhancing method that leverages the birefringent nature of anisotropic materials, such as liquid crystals, to reveal detailed information about their structure and composition.[6][7] By analyzing the characteristic optical textures that emerge, researchers can identify mesophases, determine phase transition temperatures, and gain insights into the molecular organization of the material.[8]

This guide provides a comprehensive overview of the principles and protocols for analyzing the nematic textures of Schiff bases using POM. It is designed to equip researchers with the foundational knowledge and practical steps necessary to confidently prepare samples, acquire high-quality images, and interpret the observed textures.

The Principle of Polarized Optical Microscopy in Liquid Crystal Analysis

A standard optical microscope is transformed into a polarized light microscope by the addition of two key components: a polarizer and an analyzer.[6] The polarizer, placed before the sample, filters incoming unpolarized light, allowing only light waves vibrating in a single plane to pass through.[9] When this plane-polarized light interacts with an optically anisotropic material like a nematic liquid crystal, it is split into two mutually perpendicular components: the ordinary and extraordinary rays.[10] These two rays travel at different velocities through the material, resulting in a phase difference upon exiting the sample.[11] The analyzer, a second polarizer positioned after the sample and oriented perpendicular (at 90°) to the first, recombines these light components.[12] This recombination leads to constructive and destructive interference, producing a pattern of light, dark, and colored areas that constitute the microscopic texture of the sample.[7] Isotropic materials, which have uniform optical properties in all directions, will appear dark between crossed polarizers as they do not alter the polarization of the light.[9]

Nematic Schiff Bases: Molecular Structure and Anisotropic Properties

Schiff bases that exhibit liquid crystalline behavior, often referred to as mesogenic, typically possess a rigid, elongated molecular structure.[13] This rod-like shape is crucial for the formation of the nematic phase, where the molecules align their long axes, on average, in a common direction known as the director (n ).[14] While the molecules have this orientational order, their centers of mass are randomly distributed, giving the phase its fluid-like properties.[15] This anisotropy in molecular arrangement leads to anisotropy in the material's optical properties, specifically birefringence, which is the key to its visualization with POM.[5][16] The Schiff base linkage (-C=N-) contributes to the molecular linearity and stability, which is conducive to the formation of the mesophase.[1]

Protocol for Sample Preparation and POM Analysis

The quality of the observed textures is highly dependent on the sample preparation. The following protocol outlines the steps for preparing a thin film of a nematic Schiff base for POM analysis.

Materials:
  • Microscope slides

  • Cover slips

  • Hot plate with precise temperature control

  • Spatula

  • Polarized Optical Microscope

Step-by-Step Protocol:
  • Sample Loading: Place a small amount (a few milligrams) of the Schiff base powder onto a clean microscope slide.[17]

  • Heating to Isotropic Phase: Transfer the slide to a calibrated hot plate and heat the sample above its clearing point, the temperature at which it transitions to the isotropic liquid phase. This is visually confirmed when the sample becomes a clear, non-birefringent liquid.

  • Cover Slip Placement: Carefully place a cover slip over the molten sample. The capillary action will draw the liquid into a thin, uniform film between the slide and the cover slip.[17]

  • Cooling and Observation: Slowly cool the sample on the hot stage of the polarized optical microscope. As the sample cools, it will transition into the nematic phase. This is where the characteristic textures will appear.[18]

  • Microscopic Analysis: Observe the sample through the eyepieces of the POM with crossed polarizers. The textures that form upon cooling from the isotropic liquid are typically the most well-defined. Note the temperatures at which phase transitions occur.

experimental_workflow cluster_prep Sample Preparation cluster_analysis POM Analysis prep1 Place Schiff Base on Slide prep2 Heat to Isotropic Phase prep1->prep2 prep3 Place Cover Slip prep2->prep3 analysis1 Cool Sample on Hot Stage prep3->analysis1 Transfer to Microscope analysis2 Observe Under Crossed Polarizers analysis1->analysis2 analysis3 Identify Textures & Record Transition Temperatures analysis2->analysis3 end Characterization Complete analysis3->end Data Interpretation

Figure 1: Experimental workflow for POM analysis of nematic Schiff bases.

Interpreting Nematic Textures: Schlieren and Marbled Textures

The cooling of a nematic Schiff base from its isotropic liquid state often results in the formation of distinct optical textures. The two most common textures observed in the nematic phase are the Schlieren texture and the marbled texture.

The Schlieren Texture

The Schlieren texture is one of the most characteristic and informative textures of the nematic phase.[19] It is distinguished by the presence of dark brushes or bands that emanate from point-like defects, known as disclinations.[16][20] These disclinations are points where the director field is discontinuous.[19] The dark brushes represent regions where the local director is aligned either parallel or perpendicular to the polarization direction of the polarizer or analyzer, resulting in the extinction of light.[16]

The number of brushes originating from a single point defect can be used to determine the strength of the disclination, denoted by 's'. A disclination with two brushes has a strength of s = ±1/2, while a disclination with four brushes has a strength of s = ±1. In nematic phases, both two- and four-brush disclinations are commonly observed. The sign of the disclination can be determined by rotating the microscope stage; the brushes of disclinations with opposite signs will rotate in opposite directions.[20]

The Marbled Texture

The marbled texture is another common texture observed in nematic liquid crystals. It is characterized by a less defined, more thread-like or grainy appearance compared to the Schlieren texture. This texture arises from a more random and less uniform alignment of the director throughout the sample. While it also contains disclinations, they are typically more numerous and less distinct than in a well-defined Schlieren texture. The marbled texture can sometimes be a precursor to the Schlieren texture, with the domains growing and coalescing over time to form the larger, more defined regions of the Schlieren pattern.

FeatureSchlieren TextureMarbled Texture
Appearance Characterized by distinct dark brushes emanating from point defects.[16][20]Appears as a more grainy, thread-like, or mottled pattern.[21][22]
Disclinations Point defects (disclinations) are clearly visible as the centers of the brushes.[19]Disclinations are present but are often more numerous and less clearly defined.
Director Alignment Shows regions of well-defined, continuous changes in director orientation.The director orientation is more randomly and non-uniformly distributed.
Formation Conditions Often observed upon slow cooling from the isotropic phase or after annealing.Can be seen upon rapid cooling or in samples with surface-induced disorder.

texture_classification cluster_schlieren Schlieren Texture cluster_marbled Marbled Texture start Observe Texture Under POM q1 Are there distinct dark brushes emanating from point defects? start->q1 schlieren Schlieren Texture Identified q1->schlieren Yes marbled Marbled Texture Identified q1->marbled No q2 How many brushes per defect? schlieren->q2 two_brush s = ±1/2 q2->two_brush Two four_brush s = ±1 q2->four_brush Four marbled_char Grainy, thread-like appearance with less defined defects marbled->marbled_char

Figure 2: Classification of nematic textures observed by POM.

Conclusion

Polarized Optical Microscopy is a powerful, accessible, and informative technique for the characterization of nematic Schiff bases. By understanding the principles of POM and the origins of different optical textures, researchers can effectively identify nematic phases and gain valuable insights into the molecular organization of these fascinating materials. The protocols and guidelines presented here offer a solid foundation for the successful application of POM in the study of liquid crystals, aiding in the development of new materials for a wide range of applications.

References

  • Peculiarities of the Schlieren Textures in Lyotropic Nematic Mesophases. (n.d.).
  • DoITPoMS. (n.d.). Liquid Crystals (all content). University of Cambridge. Retrieved from [Link]

  • Polarization Microscope Pictures of Liquid Crystals. (n.d.).
  • The schlieren texture of nematic liquid crystals is characterised by a set of points at which the director orientation is. (n.d.).
  • Brinkman, W. F., & Cladis, P. E. (1982). Defects in liquid crystals. Physics Today, 35(5), 48–54. Retrieved from [Link]

  • Nehring, J., & Saupe, A. (1972). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15. Retrieved from [Link]

  • Fluorescence confocal microscopy images of defects in nematic phases of... (n.d.). ResearchGate. Retrieved from [Link]

  • DoITPoMS. (n.d.). Optical properties – observing defects. University of Cambridge. Retrieved from [Link]

  • Chandrasekhar, S., Nair, G. G., & Praefcke, K. (2006). Schlieren Textures in Biaxial Nematic Liquid Crystals. Molecular Crystals and Liquid Crystals, 453(1), 93-98. Retrieved from [Link]

  • Hong, S. W., et al. (2014). Direct mapping of local director field of nematic liquid crystals at the nanoscale. Proceedings of the National Academy of Sciences, 111(5), 1748-1753. Retrieved from [Link]

  • Nikon's MicroscopyU. (n.d.). Polarized Light Microscopy. Retrieved from [Link]

  • Dierking, I. (2025, June 18). Liquid crystal textures: an overview. Liquid Crystals, 52(8), 1085-1123. Retrieved from [Link]

  • Lagerwall, J. P. F., et al. (2014). Topological Defects in Liquid Crystals as Templates for Molecular Self-Assembly. PMC. Retrieved from [Link]

  • Molecular Expressions. (2015, November 13). Polarized Light Microscopy. Florida State University. Retrieved from [Link]

  • Kurioz, Y., et al. (2021). Liquid crystal textures and optical characterization of a dye-doped nematic for generating vector beams. SciSpace. Retrieved from [Link]

  • Physics of defects in nematic liquid crystals. (2025, August 6). ResearchGate. Retrieved from [Link]

  • EBSCO. (n.d.). Polarized light microscopy. Retrieved from [Link]

  • Teh, H. C., et al. (2021). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC. Retrieved from [Link]

  • Tejaswi, M., et al. (2018). SCHIFF BASE LIQUID CRYSTALLINE COMPOUNDS WITH DISPERSED CITRATE CAPPED GOLD NANOPARTICLES - OPTICAL AND TEXTURAL ANALYSIS. Rasayan Journal of Chemistry, 11(2), 643-650. Retrieved from [Link]

  • Lin, Y. C., et al. (2014). Polarization converting textures of nematic liquid crystal in glass cavities. AIP Publishing. Retrieved from [Link]

  • Nematic Phases in Photo-Responsive Hydrogen-Bonded Liquid Crystalline Dimers. (2025, June 18). MDPI. Retrieved from [Link]

  • Ha, S. T., et al. (2022). Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. Molecules, 27(7), 2304. Retrieved from [Link]

  • Al-Hamdani, A. A. H., et al. (2023). Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group. PMC. Retrieved from [Link]

  • Alhaddad, H., et al. (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Molecules, 24(16), 2999. Retrieved from [Link]

  • Is the nematic or orientational order parameter a good parameter to differentiate the nematic and smectic phases of liquid crystals? (2021, September 8). ResearchGate. Retrieved from [Link]

  • Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. (n.d.). RSC Publishing. Retrieved from [Link]

  • Nematic phase textures observed by POM: (a) Ph1 at 110 @BULLET C after... (n.d.). ResearchGate. Retrieved from [Link]

  • A) POM of the nematic phase of the mixture under crossed polarizers... (n.d.). ResearchGate. Retrieved from [Link]

  • Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PMC. Retrieved from [Link]

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. (n.d.).
  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022, August 28). LibreTexts Chemistry. Retrieved from [Link]

  • Molecular Expressions. (2015, November 13). Samples for Polarized Light Microscopy. Florida State University. Retrieved from [Link]

  • Dreadlabs. (n.d.). Liquid Marble Textures. Retrieved from [Link]

  • Shutterstock. (n.d.). Flat Liquid Marble Texture royalty-free images. Retrieved from [Link]

Sources

Application Note: Precision Deposition of Benzylideneamino Benzoate Liquid Crystalline Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the fabrication of thin films using benzylideneamino benzoate liquid crystals (LCs). These materials, characterized by a Schiff base linkage (


) and a benzoate ester core, exhibit rich mesomorphism (typically Smectic A or Nematic phases).[1] While traditionally utilized in optoelectronics (retardation plates, organic semiconductors), recent interest from the drug development sector focuses on their use as biomimetic anisotropic matrices  for controlled drug release and as antipathogenic surface coatings.

This document provides two distinct protocols:

  • Solution Processing (Spin Coating): For rapid prototyping and biological matrix preparation.

  • Physical Vapor Deposition (Thermal Evaporation): For high-purity organic electronics and sensor interfaces.

Material Science & Handling

Chemical Stability (The Schiff Base Challenge)

Benzylideneamino benzoates contain an azomethine (Schiff base) linkage. Unlike standard cyanobiphenyls, this linkage is susceptible to hydrolytic cleavage in the presence of acidic moisture.

  • Degradation Mechanism:

    
    
    
  • Handling Protocol: All powder precursors must be stored in a desiccator. Solvents for spin coating must be anhydrous (

    
     ppm water).
    
Phase Behavior

Typical derivatives (e.g., methyl 4-[4-(alkoxy)benzoyloxy]benzylideneamino benzoates) exhibit the following transitions:

  • Crystalline (Cr)

    
    Smectic A (SmA) 
    
    
    
    Isotropic (Iso) .
  • Note: Thin film annealing must occur within the mesophase temperature range (typically 120°C–180°C depending on alkyl chain length) to induce self-organization.

Substrate Engineering: The Foundation

Liquid crystals require specific surface energies to align. Without a defined "anchoring energy," the film will form a polydomain "Schlieren" texture rather than a monodomain crystal.

Workflow: Surface Preparation
  • Cleaning: Bath sonication (Acetone

    
     Isopropanol 
    
    
    
    DI Water, 10 min each).
  • Activation: Oxygen Plasma (50W, 60s) to generate hydroxyl groups.

  • Alignment Layer Deposition:

    • Planar Alignment: Spin coat Polyimide (PI-2555), bake at 200°C, then mechanically rub with velvet cloth.

    • Homeotropic (Vertical) Alignment: Dip coat in DMOAP (0.1% in aqueous solution).

Protocol A: Solution Processing (Spin Coating)

Best for: Drug delivery matrices, optical coatings, and rapid screening.

Reagent Preparation
  • Solute: Benzylideneamino benzoate LC (purified).

  • Solvent: Toluene (for slower evaporation/better ordering) or Chloroform (for fast drying).

  • Concentration: 1–3 wt% (yields ~50–150 nm thickness).

Step-by-Step Methodology
  • Dissolution: Dissolve LC in anhydrous toluene at 50°C. Filter through a 0.2

    
    m PTFE syringe filter to remove crystallites.
    
  • Dispense: Place substrate on spinner. Dispense 50

    
    L of solution (static dispense) to cover the center.
    
  • Spin Cycle:

    • Step 1 (Spread): 500 rpm for 5s (ramp 100 rpm/s).

    • Step 2 (Thinning): 2000–4000 rpm for 30s (ramp 500 rpm/s).

  • Soft Bake: 90°C for 2 min (removes residual solvent).

  • Thermal Annealing (Critical):

    • Heat sample to Isotropic phase (

      
      ).
      
    • Cool slowly (1°C/min) into the Smectic/Nematic phase.

    • Why? This allows the molecules to align with the rubbing direction of the polyimide layer before freezing into a glass.

Process Visualization

SpinCoatingWorkflow Clean Substrate Cleaning (Plasma/Piranha) Align Alignment Layer (Rubbed Polyimide) Clean->Align Surface Prep Spin Spin Coating (2000-4000 rpm) Align->Spin Dissolve Solute Preparation (1-3 wt% in Toluene) Dissolve->Spin Dispense Anneal Thermal Annealing (Iso -> SmA Cooling) Spin->Anneal Solvent Evap Check Validation (POM/XRD) Anneal->Check QC

Figure 1: Workflow for solution-processed LC thin films. Note the critical annealing step required to recover molecular order after rapid solvent evaporation.

Protocol B: Physical Vapor Deposition (Thermal Evaporation)

Best for: Organic electronics (OFETs), ultra-pure films, and solvent-free applications.

Equipment Requirements
  • High Vacuum Chamber: Base pressure

    
     mbar.
    
  • Source: Alumina crucible or Quartz boat (resistive heating).

  • Substrate Holder: Temperature controlled (crucial for in-situ alignment).

Step-by-Step Methodology
  • Loading: Load purified LC powder into the crucible. Warning: Do not overfill; thermal gradients cause spitting.

  • Evacuation: Pump down to

    
     mbar. Oxygen presence degrades the Schiff base at high temps.
    
  • Degassing: Gently heat source to 50% of evaporation temp for 10 min to remove adsorbed water.

  • Deposition:

    • Source Temp: Slowly ramp current until rate is 0.5–1.0 Å/s (measured by Quartz Crystal Microbalance).

    • Substrate Temp: Maintain substrate at

      
      .
      
    • Causality: Depositing onto a heated substrate provides enough kinetic energy for molecules to self-assemble upon landing, yielding higher crystallinity than depositing on cold substrates.

  • Cool Down: Allow system to cool to RT under vacuum to prevent oxidation of the hot film.

Deposition Logic Map

ThermalEvap cluster_vacuum Vacuum Chamber (< 1e-6 mbar) Source Source: LC Powder (Resistive Heating) Vapor Vapor Flux (Line of Sight) Source->Vapor Sublimation Substrate Substrate (Heated to Mesophase) Vapor->Substrate Condensation & Self-Assembly Control QCM Monitor (Rate: 0.5 Å/s) Control->Source Feedback Loop

Figure 2: Thermal evaporation schematic.[2] Heated substrates facilitate immediate molecular ordering, reducing post-deposition annealing requirements.

Characterization & Validation (Self-Validating Systems)

To ensure the protocol was successful, the following data must be gathered. If these criteria are not met, the film is defective.

TechniqueObservationInterpretationPass/Fail Criteria
Polarized Optical Microscopy (POM) Rotate sample 45° between crossed polarizers.Dark

Bright
modulation indicates alignment.
Pass: Uniform extinction at 0°/90°. Fail: Schlieren texture (random domains).
X-Ray Diffraction (XRD) Sharp peaks at low angles (

).
Corresponds to the layer spacing (

-spacing) of the Smectic phase.
Pass: Sharp Bragg peaks. Fail: Broad halo (amorphous).
UV-Vis Spectroscopy Absorption peak shift.H-aggregates vs. J-aggregates indicating packing mode.Pass: Distinct

transition peak.
Troubleshooting Guide
  • Problem: "Dewetting" (film breaks into droplets).

    • Cause: Surface energy mismatch. The substrate is too hydrophilic for the hydrophobic LC tail.

    • Fix: Increase hydrophobicity of the alignment layer (e.g., use octadecyl-trichlorosilane SAMs).

  • Problem: Opaque/Cloudy Film.

    • Cause: Macroscopic scattering due to large domain boundaries.

    • Fix: Slower cooling rate during annealing (0.5°C/min) to grow larger domains.

References

  • Nandi, R., et al. (2016).[1] "Investigation of liquid crystalline property of a new calamitic liquid crystalline system methyl 4-(4ʹ-(4ʹʹ-(decyloxy)benzyloxy) benzylideneamino)benzoate." ResearchGate. 1

  • Ossila. (2025).[1] "Spin Coating: Complete Guide to Theory and Techniques." Ossila Application Notes. 3

  • Korvus Technology. (2025). "Thin Film Deposition By Thermal Evaporation Systems." Korvus Technology. 4

  • Beilstein Journals. (2018). "Nanostructured liquid crystal systems and applications." Beilstein J. Nanotechnol. 5

  • Leal Research Lab. (2019). "Lipid-based liquid crystalline films and solutions for the delivery of cargo to cells." University of Illinois. 6

Sources

Troubleshooting & Optimization

Purification of Schiff base esters to remove unreacted aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The purification of Schiff base esters presents a unique "double-jeopardy" challenge in organic synthesis. You are managing two hydrolytically sensitive functional groups: the imine (


, highly sensitive to acid/water) and the ester  (

, sensitive to strong base/acid).

Unreacted aldehyde is the most common contaminant because Schiff base formation is an equilibrium process. If the water byproduct is not removed during synthesis, the reaction stalls, leaving residual aldehyde. This guide provides a tiered troubleshooting approach, moving from non-invasive physical separations to active chemical scavenging.

Module 1: The "Do No Harm" Protocols (Physical Separation)

Before attempting chemical scavenging or chromatography, utilize solubility differentials. Aldehydes are typically low-melting solids or liquids with high solubility in cold alcohols, whereas Schiff base esters often form rigid, crystalline lattices.

Protocol A: Fractional Recrystallization

Best for: Solid products where the Schiff base is significantly less soluble than the aldehyde.

The Logic: Schiff bases often exhibit "liquid crystal" character. They pack efficiently. Aldehydes, lacking the elongated


-system of the full Schiff base, remain in the mother liquor.
  • Solvent Selection:

    • Primary: Absolute Ethanol or Methanol (Anhydrous).

    • Secondary (if too soluble): Acetonitrile (ACN).

    • Anti-solvent: Hexane or Diethyl Ether.

  • Procedure:

    • Dissolve crude solid in the minimum amount of boiling anhydrous ethanol.

    • Critical Step: If the solution is dark, do not use activated charcoal (it is often acidic and can hydrolyze the imine). Filter hot through a glass frit instead.

    • Allow to cool slowly to Room Temperature (RT), then to

      
      .
      
    • Filter the crystals.

    • The Wash: Wash the filter cake with cold ethanol (

      
      ). The aldehyde stays in the filtrate.
      
Protocol B: The "Slurry" Wash (Trituration)

Best for: Oily solids or heat-sensitive esters.

  • Suspend the crude solid in cold Hexane or Pentane (most aromatic aldehydes are soluble; Schiff base esters are typically insoluble).

  • Sonicate for 5 minutes.

  • Filter and wash with cold pentane.

  • Validation: Check the filtrate by TLC. You should see a strong aldehyde spot.

Module 2: Chemical Scavenging (The Bisulfite Wash)

Best for: Persistent aldehyde contamination (>5%) that resists crystallization. Risk Level: High. Requires strict pH and temperature control to prevent ester/imine hydrolysis.

The Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate adduct. The Schiff base imine is too sterically hindered and less electrophilic to react at the same rate, provided the contact time is short.
Step-by-Step Protocol
ParameterSpecificationReason
Reagent Saturated

(aq)
Maximizes concentration to force adduct formation.
Temperature

CRITICAL. Heat accelerates hydrolysis of the ester/imine.
Contact Time < 2 minutesLong exposure risks hydrolyzing the Schiff base back to amine + aldehyde.
Solvent Ethyl Acetate or DCMMust be immiscible with water.

Workflow:

  • Dissolve crude Schiff base ester in Ethyl Acetate (EtOAc). Cool to

    
    .
    
  • Add cold saturated

    
     solution (0.5 equiv relative to theoretical aldehyde).
    
  • Shake vigorously for 45 seconds.

  • Immediately separate layers.[1]

  • Wash organic layer with:

    • 
       Cold Water (removes residual bisulfite).
      
    • 
       Cold Brine (dries the organic layer).
      
  • Dry over

    
     (avoid 
    
    
    
    if slightly acidic) and concentrate.

Module 3: Chromatographic Interventions

The Trap: Standard Silica Gel is acidic (pH 4-5). It will cleave your Schiff base back to the starting materials during the column run.

Decision Matrix

PurificationLogic Start Crude Schiff Base Ester CheckState Is Product Solid? Start->CheckState Recryst Recrystallization (Abs. EtOH/ACN) CheckState->Recryst Yes Bisulfite Bisulfite Wash (Cold, <2 mins) CheckState->Bisulfite No (Oil/Sticky) CheckPurity Purity > 95%? Recryst->CheckPurity Done Dry & Store (Desiccator) CheckPurity->Done Yes Chromatography Chromatography Selection CheckPurity->Chromatography No Bisulfite->CheckPurity NeutralAlumina Neutral Alumina (Grade III) Chromatography->NeutralAlumina Preferred BasifiedSilica Basified Silica (1% Et3N) Chromatography->BasifiedSilica Alternative

Caption: Decision tree for selecting the purification method based on physical state and purity levels.

Protocol C: Neutral Alumina Chromatography

Why: Alumina is less acidic than silica. Stationary Phase: Neutral Alumina (Brockmann Grade III). Eluent: Hexane:Ethyl Acetate (Gradient).[1] Avoid Methanol if possible (can cause transesterification of the ester group).

Protocol D: Basified Silica Gel

If you must use silica:

  • Prepare the slurry of silica gel in Hexane.

  • Add 1% Triethylamine (

    
    )  to the slurry.
    
  • Pour the column.

  • Flush with 2 column volumes of pure Hexane/

    
     before loading the sample.
    
  • Note: The

    
     neutralizes acidic sites, preventing hydrolysis.
    

Troubleshooting & FAQs

Q1: My product turns into an oil during recrystallization ("Oiling Out").

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the ester chain is preventing lattice packing. Fix:

  • Switch Solvent: Move from Ethanol to Acetonitrile or Isopropanol.

  • Seeding: Keep a tiny amount of crude solid. Dissolve the rest, cool until the oil forms, then add the "seed" crystal to the oil phase and scratch the glass with a rod.

  • Two-Solvent System: Dissolve in minimal DCM (very soluble), then slowly add Hexane (insoluble) until cloudy. Store in the fridge.

Q2: I see a new spot on TLC after the column, but it wasn't there before.

Cause: Decomposition on the column. The Schiff base hydrolyzed into the aldehyde (high


) and amine (low 

or streak). Fix: You likely used untreated silica. Repeat using Neutral Alumina or Basified Silica (Protocol D).
Q3: Can I use acid scavengers during the reaction to prevent this?

Answer: Be careful. While removing water (Dean-Stark or Molecular Sieves) is essential to push the equilibrium forward, adding strong acids to catalyze the reaction can backfire during workup. Recommendation: Use Molecular Sieves (4Å) in the reaction flask. They trap water without adding acidity. This prevents the "reverse reaction" during the cooling phase, reducing the amount of free aldehyde you have to remove later [1].

Q4: Is the ester group stable to the Bisulfite wash?

Answer: Generally, yes. Esters require stronger base/acid or longer timeframes to hydrolyze than the brief (<2 min) contact with bisulfite. However, if your ester is a phenolic ester or highly activated, skip the bisulfite and use recrystallization.

References

  • BenchChem Technical Support. (2025).[2][3] Optimizing Schiff Base Formation: Troubleshooting Guide. Retrieved from

  • Frontier, A. (2026).[4] Reagents & Solvents: Solvents for Recrystallization.[3][4][5][6][7][8] University of Rochester Department of Chemistry. Retrieved from

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[9] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[9] Journal of Organic Chemistry, 64(15), 5722-5724. Retrieved from

  • Boucher, M. M., et al. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[10] Organic Process Research & Development, 21(9), 1394–1403.[10] Retrieved from

  • ResearchGate Community. (2023). Discussions on Schiff Base Stability on Silica Gel. Retrieved from

Sources

Optimizing yield of condensation reaction for amino benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Note: TN-AB-2026 Subject: Optimizing Yield & Purity in Amino Benzoate Condensation Reactions Department: Chemical Process Optimization & Troubleshooting Status: Active

Executive Summary & Scope

Welcome to the Technical Support Center. This guide addresses yield optimization for the condensation (esterification) of aminobenzoic acids (e.g., p-aminobenzoic acid or PABA) to form amino benzoates (e.g., Benzocaine, Procaine precursors).

The Core Problem: Researchers often report yields of 40–60% when theoretical yields should exceed 90%. The root causes typically lie in three areas:

  • Zwitterionic Interference: The amino group acts as an internal base, consuming the acid catalyst.

  • Equilibrium Limitations: Failure to effectively remove water in Fischer esterification.

  • pH Mismanagement: Incorrect pH during work-up leads to product loss in the aqueous phase.

This guide provides corrective protocols for these specific failure points.

Protocol Selection: The "Fork in the Road"

Before troubleshooting, verify you are using the correct method for your specific substrate.

Method A: Fischer Esterification (H₂SO₄ Catalyzed)
  • Best for: Simple aliphatic alcohols (Methanol, Ethanol).

  • Risk: High reversibility; requires rigorous water removal.

  • Critical Adjustment: You must account for the basicity of the amine.[1] If you use 1 equivalent of H₂SO₄, you merely form the amine salt. You must use >2 equivalents of H₂SO₄ (one to protect the amine, one to catalyze the reaction) [1].

Method B: Thionyl Chloride Activation (Acyl Chloride Intermediate)
  • Best for: High-value substrates, complex alcohols, or when anhydrous conditions are strictly controlled.[2]

  • Mechanism: Generates the acid chloride in situ.

  • Advantage: Irreversible reaction pathway; HCl byproduct auto-protects the amine.

Decision Logic Diagram:

ReactionSelection Start Select Substrate AlcoholType Alcohol Type? Start->AlcoholType Simple Simple (MeOH/EtOH) AlcoholType->Simple Complex Complex/Steric Hindrance AlcoholType->Complex WaterRemoval Can you remove water (Dean-Stark/Sieves)? Simple->WaterRemoval SOCl2 Method B: Thionyl Chloride (Irreversible) Complex->SOCl2 Preferred Fischer Method A: Fischer (Requires >2 eq. H2SO4) WaterRemoval->Fischer Yes WaterRemoval->SOCl2 No

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate and equipment availability.

Module 1: Optimizing the Fischer Protocol

If you are committed to Method A (H₂SO₄/Alcohol), follow this optimized stoichiometry to break the equilibrium limit.

The Stoichiometry Trap

A common error is treating the amino acid like a simple carboxylic acid. The amino group (


 for the conjugate acid) will protonate before the carbonyl oxygen activates.

Corrective Table: Reagent Ratios

ComponentStandard (Flawed) RatioOptimized Ratio Technical Rationale
Aminobenzoic Acid 1.0 eq1.0 eq Limiting reagent.
Alcohol 5-10 eq>20 eq (or Solvent) Drives Le Chatelier’s principle; acts as solvent.
H₂SO₄ (Catalyst) 0.1 - 1.0 eq2.5 - 3.0 eq Eq 1: Neutralizes amine (forms salt). Eq 2+: Activates Carbonyl. Eq 3: Dehydrating agent.
Water Removal NoneMol. Sieves (3Å) Physical removal of water shifts equilibrium to the right [2].
Step-by-Step Optimization:
  • Dissolution: Dissolve amino acid in absolute alcohol.

  • Acid Addition: Add H₂SO₄ dropwise at 0°C. Note: A white precipitate (amine sulfate salt) will form. This is normal.

  • Reflux: Heat to reflux.[3][4] The precipitate will slowly redissolve as the ester forms.

  • Monitoring: Do not stop until the solution is clear. Use TLC (Solvent: 10% MeOH in DCM) to confirm disappearance of the acid.

Module 2: The "Black Hole" of Work-up (Yield Loss)

The most frequent cause of "low yield" is not the reaction—it is the extraction. Amino benzoates are pH-sensitive switches.

  • pH < 2.5: Product is protonated (

    
    ) 
    
    
    
    Water Soluble (Lost in aqueous waste).
  • pH > 9.0: Product is free base (

    
    ) 
    
    
    
    Organic Soluble (Recoverable).

Critical Protocol:

  • Cool: Cool reaction mixture to room temperature.

  • Neutralization: Slowly add 10%

    
     or 
    
    
    
    .[4]
    • Warning: Massive

      
       evolution. Add slowly.
      
  • The Target pH: You must adjust pH to 8–9 .

    • Troubleshooting: If you stop at pH 7 (neutral), a significant portion of benzocaine (pKa of conjugate acid ~2.5) may still be trapped in the aqueous equilibrium or form an emulsion.

  • Extraction: Extract with Ethyl Acetate or DCM.

Work-up Logic Flow:

WorkupLogic RxnMix Reaction Mixture (Acidic, pH < 1) BaseAdd Add 10% Na2CO3 RxnMix->BaseAdd CheckPH Check pH BaseAdd->CheckPH LowPH pH < 4 (Ammonium Salt) CheckPH->LowPH Too Acidic HighPH pH 8-9 (Free Base) CheckPH->HighPH Target Range Result1 Product in WATER layer (DO NOT DISCARD) LowPH->Result1 Result2 Product in ORGANIC layer (Extract & Dry) HighPH->Result2 Result1->BaseAdd Add more base

Figure 2: Work-up logic flow ensuring product is forced into the organic phase for recovery.

Troubleshooting Matrix

Ticket Type: Synthesis Failure Analysis

SymptomRoot Cause AnalysisCorrective Action
Yield < 40% Insufficient acid catalyst (consumed by amine).Increase H₂SO₄ to 2.5–3.0 equivalents relative to the amino acid [3].
Product melts too high Contamination with unreacted PABA (Starting Material).Your work-up pH was likely too high (>12) or washing was insufficient. Wash organic layer with 10%

to remove unreacted acid.
Product melts too low Wet product or mixed esters.Dry over

and vacuum dry. If using denatured ethanol, contaminants may form mixed esters.[5] Use Absolute Ethanol.
Emulsion during extraction Fine precipitate of salts at neutral pH.Add brine (saturated NaCl) to the aqueous layer to break the emulsion. Filter through Celite if necessary.
Reaction stalls (TLC) Equilibrium reached (Water buildup).Add activated 3Å Molecular Sieves to the reaction flask or switch to Thionyl Chloride method.

Frequently Asked Questions (FAQ)

Q: Can I use HCl gas instead of H₂SO₄? A: Yes. Saturation of the alcohol with dry HCl gas is an excellent method (Fischer-Speier). It simplifies work-up as HCl is easier to remove than H₂SO₄, but it requires a gas generator or cylinder.

Q: Why did my reaction turn dark/black? A: Oxidation of the amino group. This occurs if the reaction is heated too vigorously in the presence of H₂SO₄ and air.

  • Fix: Run under an inert atmosphere (

    
     or Argon) and ensure the alcohol is free of aldehydes.
    

Q: Can I use DCC/DMAP coupling? A: Technically yes, but it is inefficient for simple esters. The urea byproduct (DCU) is difficult to remove from the amino benzoate product. Reserve Steglich esterification for complex, high-value alcohols where acidic conditions must be avoided.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for amino acid esterification requiring excess acid).

  • BenchChem. (2025).[6] Application Note: Synthesis of Heptyl 4-aminobenzoate via Fischer Esterification. (Detailed protocol on water removal and stoichiometry).

  • Master Organic Chemistry. (2022). Fischer Esterification: The Mechanism. (Mechanistic explanation of proton transfer steps).

  • PubChem. (2025).[7] Ethyl 4-aminobenzoate Compound Summary. (Physical properties and pKa data).

Sources

Troubleshooting broad phase transitions in synthesized liquid crystals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesized Liquid Crystals

Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized liquid crystals (LCs). This guide is designed to help you troubleshoot one of the most common and frustrating issues encountered during characterization: broad phase transitions. A sharp, well-defined phase transition is often a key indicator of a material's purity and successful synthesis. Conversely, a broad transition can obscure important thermodynamic data and indicate underlying problems with the sample or experimental setup.

This resource is structured to provide quick answers through our FAQs and in-depth, actionable guidance in our troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: What exactly is a "broad" phase transition in a liquid crystal?

A broad phase transition is one that occurs over a wide temperature range rather than at a specific, sharp temperature point. In Differential Scanning Calorimetry (DSC), this manifests as a wide, shallow peak instead of a narrow, sharp one. For example, a high-purity liquid crystal might exhibit a crystal-to-nematic transition over a range of less than 1°C, whereas an impure or polydisperse sample might show a transition spanning 5-10°C or more.

Q2: Why is a sharp phase transition so important?

Sharp phase transitions are critical for several reasons:

  • Purity Indicator: A sharp transition is a hallmark of a chemically pure and structurally homogeneous material.

  • Accurate Thermodynamics: It allows for the precise determination of thermodynamic parameters like transition temperature (T) and enthalpy (ΔH).

  • Device Performance: For applications like displays (LCDs) or sensors, the operational temperature range is defined by sharp transitions. Broad transitions lead to unreliable and poorly performing devices.[1]

  • Predictable Behavior: Sharp transitions ensure predictable and repeatable material behavior, which is essential for both fundamental research and product development.

Q3: What are the most common causes of broad phase transitions?

The primary culprits can be grouped into two categories:

  • Intrinsic Sample Properties:

    • Impurities: This is the most frequent cause. Contaminants from the synthesis (e.g., unreacted starting materials, byproducts, residual solvents) or degradation products disrupt the molecular ordering required for a sharp transition.[2][3]

    • Polydispersity/Isomeric Mixtures: If your synthesis produces a mixture of isomers or molecules with varying chain lengths, each component will have a slightly different transition temperature, resulting in a smeared, broad overall transition.

  • Extrinsic Experimental Factors:

    • High DSC Scan Rate: A heating or cooling rate that is too fast can cause thermal lag, where the sample's internal temperature doesn't keep up with the furnace temperature, artificially broadening the transition peak.[2]

    • Poor Thermal Contact: If the sample is not in good contact with the bottom of the DSC pan, heat transfer will be inefficient and non-uniform, leading to peak broadening.[4]

    • Large Sample Mass: A larger sample creates a larger thermal gradient within the material, causing different parts of the sample to transition at slightly different times.

Q4: Can my characterization instrument itself be the problem?

While less common with modern, well-maintained instruments, the setup can contribute to artifacts. Always ensure your DSC is properly calibrated using standards like indium.[5] If you consistently see broad transitions across multiple, known-pure samples, it may be time for instrument service. However, it is far more likely the issue lies with the sample or the experimental parameters.[4]

In-Depth Troubleshooting Guides

If the FAQs haven't resolved your issue, follow this systematic approach to diagnose and solve the root cause of your broad phase transition.

Guide 1: Systematic Diagnosis of a Broad Transition

This workflow provides a logical sequence of steps to identify the source of the problem.

G cluster_0 Phase 1: Initial Observation & Verification cluster_1 Phase 2: Analysis cluster_2 Phase 3: Sample Investigation cluster_3 Phase 4: Resolution A Broad Phase Transition Observed in DSC B Step 1: Re-run DSC with Optimized Parameters (Slower Scan Rate, Smaller Sample) A->B Initial finding C Did the transition sharpen? B->C D Issue is likely experimental artifact. Refine protocol. C->D Yes E Issue is likely intrinsic to the sample. C->E No F Step 2: Characterize Purity (NMR, HPLC, Mass Spec) E->F G Step 3: Observe with Polarized Optical Microscopy (POM) E->G H Are impurities or byproducts detected? F->H I Does POM show in-homogeneous textures or gradual clearing? G->I J Purify Sample (Recrystallization, Column Chromatography) H->J Yes K Re-synthesize, focusing on purification of starting materials and reaction conditions. H->K No (Purity seems high) I->J Yes

Caption: A systematic workflow for troubleshooting broad phase transitions.

Guide 2: Optimizing DSC Experimental Parameters

Before attempting a time-consuming re-synthesis or purification, always rule out experimental artifacts. A poorly optimized DSC run is a common source of artificially broad peaks.[2]

Problem: Your DSC scan shows a broad, poorly defined peak.

Solution: Perform a methodical re-evaluation of your DSC parameters.

Step-by-Step Protocol:

  • Reduce the Scan Rate:

    • Rationale: High heating/cooling rates can introduce significant thermal gradients within your sample, meaning the outside of the sample heats faster than the inside. This "thermal lag" smears the transition over a wider temperature range.

    • Action: If you used a rate of 10°C/min or 20°C/min, re-run the experiment at a slower rate, such as 2°C/min or even 1°C/min. This provides more time for the entire sample to reach thermal equilibrium.[2]

  • Decrease the Sample Mass:

    • Rationale: A large sample mass (typically > 5 mg) exacerbates thermal lag. A smaller mass ensures more uniform and rapid heat transfer from the pan to the entire sample volume.

    • Action: Prepare a new sample using 1-3 mg of your material.

  • Ensure Good Thermal Contact:

    • Rationale: Air gaps between your sample and the bottom of the DSC pan act as insulators, impeding efficient heat flow and causing peak broadening.[4]

    • Action: If your sample is a powder, gently press it down with a clean, flat tool to create a thin, even layer covering the pan bottom. If it's a solid chunk, consider melting it in the pan (if thermally stable) and recrystallizing it in situ to ensure conformal contact.

  • Perform a Heat-Cool-Heat Cycle:

    • Rationale: The first heating scan can be influenced by the sample's previous thermal history, including solvent evaporation or crystalline polymorphism. A controlled cooling and subsequent reheating cycle provides a more representative thermogram of the material's intrinsic behavior.[2]

    • Action:

      • Heat the sample to just above its clearing point (transition to the isotropic liquid).

      • Hold isothermally for 2-5 minutes to erase thermal history.

      • Cool at a controlled, slow rate (e.g., 2°C/min).

      • Reheat at the same slow rate. Analyze the peaks from the second heating scan.

Data Comparison Table:

ParameterInitial (Problematic) RunOptimized RunExpected Outcome
Scan Rate 20 °C/min2 °C/minSharper peak, better resolution
Sample Mass 8 mg2 mgReduced peak width
Peak Width (ΔT) 8.5 °C< 2.0 °CSignificant sharpening
Peak Shape Shallow, asymmetricSharp, more symmetricImproved peak definition

If optimizing these parameters results in a sharp transition, your problem was extrinsic. If the transition remains broad, the issue is intrinsic to the sample itself.

Guide 3: Addressing Chemical Impurities

Impurities are the leading intrinsic cause of transition broadening. They disrupt the long-range molecular order and cooperative interactions necessary for a sharp, first-order phase transition.[2][3]

Problem: Your optimized DSC scan still shows a broad transition, and/or other analytical data (e.g., NMR) suggests the presence of contaminants.

Solution: Purify the synthesized liquid crystal.

  • Principle: This technique relies on the difference in solubility between your desired compound and the impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves your product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.

  • Step-by-Step Protocol:

    • Solvent Selection: Choose a solvent in which your LC is sparingly soluble at room temperature but highly soluble when heated. Test small amounts in various solvents (e.g., ethanol, hexane, ethyl acetate, or mixtures) to find the ideal one.

    • Dissolution: Dissolve your crude LC material in the minimum amount of boiling solvent to create a saturated solution.

    • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel to remove them.

    • Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling encourages the formation of larger, purer crystals. You can then move the flask to an ice bath to maximize yield.

    • Isolation: Collect the purified crystals by vacuum filtration.

    • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

    • Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent. Residual solvent is a common impurity that can broaden transitions.

  • Verification: After purification, run a new DSC scan. A successful recrystallization will result in a significantly sharper phase transition.

  • Principle: This method separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) while being carried through a column by a mobile phase (solvent). It is highly effective for removing impurities with different polarities from your target LC.

  • When to Use: Use chromatography when recrystallization is ineffective or when impurities have very similar solubility profiles to your product.

  • General Workflow:

    • Select an appropriate stationary phase (silica gel is common for many organic LCs) and a mobile phase (eluent) system that provides good separation, often determined by Thin Layer Chromatography (TLC).

    • Pack a glass column with the stationary phase.

    • Load your crude sample onto the top of the column.

    • Pass the eluent through the column, collecting fractions as they exit.

    • Analyze the collected fractions (e.g., by TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dry the final product under high vacuum.

Guide 4: Using Polarized Optical Microscopy (POM)

POM is an indispensable tool for visualizing LC phases and assessing sample quality.[6][7] It provides a direct visual complement to the thermal data from DSC.

Problem: You are unsure if a broad DSC peak represents a true, broad transition or a series of closely spaced, overlapping transitions.

Solution: Observe the sample's phase transitions on a hot-stage microscope.

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of your sample on a clean microscope slide and cover it with a coverslip.

  • Heating: Place the slide on a calibrated hot stage attached to the POM.

  • Observation: Heat the sample slowly (e.g., 1-2°C/min) while observing it through crossed polarizers.

  • Analysis:

    • Sharp Transition: For a pure sample, you will observe a distinct, rapid change in the optical texture at a specific temperature. For example, the crystalline solid will abruptly melt into a birefringent (brightly colored) liquid crystal texture, which will then abruptly turn dark (isotropic) at the clearing point.[8]

    • Broad Transition: An impure or polydisperse sample will exhibit a gradual transition. You may observe a "coexistence region" where, for instance, solid crystals and the nematic phase are both present over a range of several degrees. Similarly, the transition to the isotropic phase will appear as a slow "melting" or "clearing" of the texture rather than a sharp change.[6][9]

References

  • Title: Polarized Optical Microscopy (POM)
  • Title: 7.
  • Title: Liquid Crystal Purification by Zone Refining Source: Taylor & Francis URL: [Link]

  • Title: Switching between purification and contamination regimes governed by the ionic purity of nanoparticles dispersed in liquid crystals Source: AIP Publishing URL: [Link]

  • Title: US5540857A - Purification of liquid crystals and liquid crystal composition Source: Google Patents URL
  • Title: Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites Source: Optica Publishing Group URL: [Link]

  • Title: Regimes of the liquid crystal purification by means of ion capturing agents. Source: ResearchGate URL: [Link]

  • Title: Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells Source: DataSpace URL: [Link]

  • Title: Interpreting DSC curves Part 1: Dynamic measurements Source: Mettler-Toledo URL: [Link]

  • Title: On the Use of Reflection Polarized Optical Microscopy for Rapid Comparison of Crystallinity and Phase Segregation of P3HT:PCBM Thin Films Source: PubMed URL: [Link]

  • Title: LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals Source: ACS Publications URL: [Link]

  • Title: Phase transitions in complex functional liquid crystals—The entropy effect Source: Frontiers URL: [Link]

  • Title: Optimizing DSC Experiments Source: ResearchGate URL: [Link]

  • Title: Phase transitions in liquid crystals Source: Stanford University URL: [Link]

  • Title: Energy landscape view of phase transitions and slow dynamics in thermotropic liquid crystals Source: PNAS URL: [Link]

  • Title: Liquid crystal Source: Wikipedia URL: [Link]

  • Title: Unlocking the potential of liquid crystals as phase change materials for thermal energy storage Source: OAE Publishing URL: [Link]

  • Title: Impurities in nematic liquid crystal samples inducing changes in the DSM1-DSM2 transition phase diagram Source: ResearchGate URL: [Link]

  • Title: Dynamics of phase transitions in a liquid crystal probed by Raman spectroscopy Source: ResearchGate URL: [Link]

  • Title: Controlling Liquid Crystal Configuration and Phase Using Multiple Molecular Triggers Source: MDPI URL: [Link]

  • Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]

  • Title: Characterization of Liquid Crystals Source: Rev.Adv. Mater. Sci. URL: [Link]

  • Title: Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique Source: Digital Commons @ RIC URL: [Link]

  • Title: Effect of phase transitions on liquid crystal colloids: a short review Source: Humar Lab URL: [Link]

  • Title: Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Source: Torontech URL: [Link]

  • Title: Thermal Analysis of Liquid Crystal Mixtures Source: IOSR Journal of Engineering URL: [Link]

  • Title: How to detect a 'mystery' state in liquid crystals Source: Futurity URL: [Link]

  • Title: Computational Analysis to Optimize the Performance of Thin Film Liquid Crystal Biosensors Source: MDPI URL: [Link]

  • Title: The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles Source: PMC URL: [Link]

  • Title: Understanding the effect of liquid crystal content on the phase behavior and mechanical properties of liquid crystal elastomers Source: Soft Matter (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Mastering the Nematic-to-Isotropic Transition Temperature

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling the nematic-to-isotropic transition temperature (T_NI). This guide is designed for researchers, scientists, and professionals in drug development who are working with liquid crystals. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to empower you with precise control over this critical material property.

Introduction: The Significance of the Nematic-to-Isotropic Transition

The nematic-to-isotropic transition is a fundamental characteristic of nematic liquid crystals, marking the point where the material loses its long-range orientational order and behaves as a conventional isotropic liquid.[1][2] The temperature at which this occurs, T_NI, is a crucial parameter in a vast array of applications, from display technologies to advanced sensor development. The ability to precisely manipulate T_NI allows for the fine-tuning of material properties to meet specific operational requirements. This guide will delve into the key factors influencing T_NI and provide actionable protocols for its control.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine the T_NI of a pure liquid crystal?

A1: The T_NI of a pure liquid crystal is intrinsically linked to its molecular structure. Key determining factors include:

  • Molecular Rigidity and Shape: More rigid and elongated molecules tend to have higher T_NI because they require more thermal energy to disrupt their ordered state.[3][4]

  • Intermolecular Forces: Stronger intermolecular interactions, such as dipole-dipole forces and van der Waals forces, lead to a more stable nematic phase and consequently, a higher T_NI.

  • Molecular Flexibility: The presence of flexible alkyl chains can influence the T_NI. The "odd-even effect" is a well-documented phenomenon where dimers with an even number of carbons in their linking chain exhibit higher T_NI than those with an odd number due to their more anisotropic molecular structures.[5]

Q2: How does doping with nanoparticles affect the T_NI?

A2: Doping with nanoparticles is a powerful technique to modify the T_NI, but the effect depends on the nanoparticle's properties:

  • Spherically Isotropic Nanoparticles: These nanoparticles typically act to dilute the liquid crystal, which can disrupt the nematic ordering and lead to a decrease in T_NI.[6][7]

  • Anisotropic Nanoparticles: Anisotropic nanoparticles, such as nanorods, can align with the liquid crystal director. This alignment can enhance the overall order of the system, potentially leading to an increase in T_NI.[6][7] The interaction between the nanoparticles and the liquid crystal molecules plays a significant role; strong interactions can lead to complex phase behaviors, including the broadening of the nematic-isotropic coexistence region.[6][8]

Q3: Can external fields be used to control the T_NI?

A3: Yes, external electric and magnetic fields can influence the T_NI. Applying a sufficiently strong field can induce a small degree of order even in the isotropic phase, a state known as the paranematic phase.[1] This can lead to an increase in the observed transition temperature.[9][10][11] The magnitude of this shift is typically dependent on the strength of the applied field and the dielectric or diamagnetic anisotropy of the liquid crystal.[10] In some specific cases, such as with certain liquid crystalline dimers, a strong magnetic field can induce a significant increase in T_NI by altering the average molecular conformation.[2]

Q4: What is the "two-phase region" and why is it important?

A4: For mixtures, such as a liquid crystal doped with another substance, the transition from the nematic to the isotropic phase often occurs over a temperature range rather than at a single point. This is known as the two-phase region, where both the nematic and isotropic phases coexist in equilibrium.[8][12] The width of this region is dependent on the concentration and nature of the dopant. Understanding and controlling this region is crucial for applications where a sharp, well-defined transition is required.

Troubleshooting Guide

This section addresses common issues encountered during experiments aimed at controlling and measuring T_NI.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent or non-reproducible T_NI measurements. 1. Impurities in the liquid crystal sample.2. Inhomogeneous mixing of dopants.3. Thermal gradients across the sample.4. Insufficient thermal equilibration time.1. Purify the liquid crystal: Use appropriate purification techniques (e.g., column chromatography, recrystallization) to remove impurities that can broaden the transition and shift T_NI.2. Ensure homogeneous mixing: Utilize techniques like ultrasonication or prolonged stirring at a temperature above T_NI to ensure a uniform distribution of dopants. Inhomogeneity can lead to localized variations in T_NI.3. Improve temperature control: Use a high-precision hot stage and ensure good thermal contact between the sample and the stage. Calibrate the temperature sensor regularly.4. Increase equilibration time: Allow the sample to stabilize at each temperature point for a sufficient duration before taking a measurement to ensure thermal equilibrium is reached.
Unexpected decrease in T_NI after doping. 1. The dopant disrupts the liquid crystal ordering.2. Phase separation of the dopant.1. Analyze dopant-host interactions: Spherically isotropic nanoparticles or molecularly flexible dopants can lower T_NI by effectively diluting the liquid crystal and disrupting the nematic order.[3][4][6][7]2. Check for phase separation: Use polarized optical microscopy to look for signs of phase separation, such as the formation of droplets or distinct domains.[8][13] If phase separation occurs, the T_NI of the liquid crystal-rich phase may be lower than that of the pure liquid crystal.
Broadening of the nematic-to-isotropic transition range. 1. Presence of impurities or multiple components.2. Strong interactions between dopants and the liquid crystal host.1. Characterize sample purity: As with inconsistent measurements, impurities are a common cause of transition broadening.[12]2. Consider dopant-induced phase coexistence: Strong interactions between nanoparticles and liquid crystal molecules can lead to a wide temperature range where nematic and isotropic phases with different nanoparticle concentrations coexist.[8]
Difficulty in observing the transition under an external field. 1. Insufficient field strength.2. Joule heating effects.1. Increase field strength: The shift in T_NI due to an external field can be small, requiring high field strengths to be observable.[9][10]2. Mitigate Joule heating: For electric fields, especially in samples with conductive dopants like carbon nanotubes, Joule heating can cause a localized temperature increase, leading to a field-induced phase transition that is thermal in nature rather than a direct field effect.[14] Use pulsed fields or lower conductivity materials to minimize this.

Experimental Protocols

Protocol 1: Preparation of Nanoparticle-Doped Liquid Crystal Samples

Objective: To prepare a homogeneous mixture of a nematic liquid crystal and nanoparticles for T_NI measurement.

Materials:

  • Nematic liquid crystal (e.g., 5CB)

  • Nanoparticles (e.g., spherical gold nanoparticles, anisotropic nanorods)

  • Volumetric flasks

  • Precision balance

  • Ultrasonicator

  • Hot plate with magnetic stirring

Procedure:

  • Calculate Concentrations: Determine the desired weight percentage (wt%) or mole fraction of the nanoparticle dopant.

  • Weighing: Accurately weigh the liquid crystal and the nanoparticles using a precision balance.

  • Initial Mixing: Combine the liquid crystal and nanoparticles in a volumetric flask.

  • Heating and Stirring: Heat the mixture to a temperature slightly above the known T_NI of the pure liquid crystal. This will bring the liquid crystal into its isotropic phase, facilitating better mixing. Stir the mixture using a magnetic stirrer for at least one hour.

  • Ultrasonication: To break up any nanoparticle agglomerates and ensure a fine dispersion, place the flask in an ultrasonicator bath for 30-60 minutes while maintaining the temperature above T_NI.

  • Cooling and Storage: Allow the mixture to cool slowly to room temperature. Store in a desiccator to prevent moisture absorption.

Protocol 2: Measurement of T_NI using Polarized Optical Microscopy (POM)

Objective: To visually determine the nematic-to-isotropic transition temperature.

Materials:

  • Polarized optical microscope with a hot stage

  • Glass microscope slides and coverslips

  • Prepared liquid crystal sample

Procedure:

  • Sample Preparation: Place a small drop of the liquid crystal sample onto a clean microscope slide and cover it with a coverslip.

  • Microscope Setup: Place the slide on the hot stage of the polarized optical microscope. Cross the polarizer and analyzer to achieve a dark background.

  • Heating: Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).

  • Observation: As the sample is heated in the nematic phase, you will observe a birefringent texture (e.g., Schlieren texture).[15]

  • Determining T_NI: The nematic-to-isotropic transition is marked by the disappearance of the birefringent texture, resulting in a completely dark field of view. The temperature at which the last trace of birefringence vanishes is recorded as the T_NI.[15]

  • Cooling and Confirmation: Slowly cool the sample from the isotropic phase. The temperature at which birefringence reappears confirms the transition. Hysteresis between the heating and cooling transition temperatures may be observed.

Protocol 3: Measurement of T_NI using Differential Scanning Calorimetry (DSC)

Objective: To obtain a quantitative measurement of the T_NI and the associated enthalpy change.

Materials:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Prepared liquid crystal sample

  • Precision balance

Procedure:

  • Sample Encapsulation: Accurately weigh a small amount of the liquid crystal sample (typically 2-5 mg) into a hermetic aluminum pan and seal it. Prepare an empty sealed pan as a reference.

  • DSC Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the DSC to heat the sample at a constant rate (e.g., 5-10 °C/min) through the expected transition temperature range.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The nematic-to-isotropic transition will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically taken as the T_NI. The area under the peak corresponds to the enthalpy of the transition (ΔH_NI).[16]

Visualizing Control Mechanisms

Logical Flow for T_NI Control

G cluster_factors Factors Influencing T_NI cluster_outcomes Observed Effects on T_NI Molecular_Structure Molecular Structure (Rigidity, Shape, Flexibility) Increase_TNI Increase in T_NI Molecular_Structure->Increase_TNI Increased Rigidity/ Anisotropy Decrease_TNI Decrease in T_NI Molecular_Structure->Decrease_TNI Increased Flexibility Dopants Dopants (Nanoparticles, Molecules) Dopants->Increase_TNI Anisotropic Dopants/ Rigid Molecules Dopants->Decrease_TNI Isotropic Dopants/ Flexible Molecules Broaden_Transition Broadened Transition (Two-Phase Region) Dopants->Broaden_Transition Impurity Effects/ Phase Separation External_Fields External Fields (Electric, Magnetic) External_Fields->Increase_TNI Induces Paranematic Order

Caption: Factors influencing the nematic-to-isotropic transition temperature.

Experimental Workflow for T_NI Determination

G Start Start: Define Experimental Goal Sample_Prep Sample Preparation (Doping, Mixing) Start->Sample_Prep POM_Analysis POM Analysis (Visual T_NI) Sample_Prep->POM_Analysis DSC_Analysis DSC Analysis (Quantitative T_NI, ΔH) Sample_Prep->DSC_Analysis Data_Comparison Data Comparison & Analysis POM_Analysis->Data_Comparison DSC_Analysis->Data_Comparison Conclusion Conclusion & Further Experiments Data_Comparison->Conclusion

Caption: Workflow for experimental determination of T_NI.

References

  • Phase separation effects and the nematic–isotropic transition in polymer and low molecular weight liquid crystals doped with nanoparticles.
  • Nematic liquid crystals doped with nanoparticles: Phase behavior and dielectric properties.
  • Effect of doping a nematic liquid crystal with carboxylic acids on the temperature of the nem
  • Effect of Doping Process on Structural Properties of Liquid Crystals. AIP Publishing.
  • Magnetic-field-induced changes of the isotropic-nematic phase transition in side-chain polymer liquid crystals.
  • Effect of External Field on the Nematic to Isotropic Transition: An Entropic Sampling Study. Taylor & Francis.
  • Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids. PubMed.
  • Nanoparticle-Induced Property Changes in Nem
  • Increased Nematic–Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids.
  • Mean-field theory of a nematic liquid crystal doped with anisotropic nanoparticles.
  • Magnetic-Field Induced Isotropic to Nematic Phase Transition in Ferronem
  • Effect of molecular structure on the crystal-nem
  • Phase separation of nem
  • The Influence of Disorder on Thermotropic Nematic Liquid Crystals Phase Behavior. MDPI.
  • Electric-field-induced isotropic-nematic phase transition.
  • Effect of Molecular Flexibility on the Nematic-to-Isotropic Phase Transition for Highly Biaxial Molecular Non-Symmetric Liquid Crystal Dimers. MDPI.
  • Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry.
  • polar order in nematic liquid crystals. White Rose Research Online.
  • Field controlled nematic-to-isotropic phase transition in liquid crystal–carbon nanotube composites. Journal of Applied Physics.
  • GUEST EFFECT ON NEMATIC-ISOTROPIC PHASE TRANSITION TEMPER
  • Absorption and scattering measurements of nem
  • The nematic-isotropic transition of the Lebwohl–Lasher model revisited. The Royal Society.
  • Phase transitions in liquid crystals.
  • Anomalous increase in nematic-isotropic transition temperature in dimer molecules induced by magnetic. arXiv.org.
  • Criticality Controlling Mechanisms in Nem
  • Polymer–Nematic Liquid Crystal Interface: On the Role of the Liquid Crystalline Molecular Structure and the Phase Sequence in Photoalignment. PMC.
  • Temperature of nematic to isotropic transition (T ni ) for the monomer mixtures and the oligomers measured by POM.
  • Isotropic–isotropic phase separation and spinodal decomposition in liquid crystal–solvent mixtures.
  • DSC and Polarized light microscopy study of liquid crystals.
  • Observing phase transitions. DoITPoMS.
  • Measured lifetime and nematic-isotropic phase transition temperature of...
  • Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro. European Journal of Applied Sciences.
  • Theory of the Nematic-Isotropic Transition in a Restricted Geometry. Taylor & Francis.
  • Two transitions between isotropic and nem

Sources

Validation & Comparative

FTIR Characterization of C=N Bonds in Benzoate Esters: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Crowded Spectrum" Challenge

In drug development and liquid crystal synthesis, Schiff base benzoate esters (compounds containing both a benzoate moiety,


, and an azomethine linkage, 

) represent a high-value structural class due to their biological activity and mesogenic properties.

However, characterizing the C=N bond in these molecules presents a specific spectroscopic challenge: Spectral Crowding . The characteristic C=N stretch (typically 1610–1640 cm⁻¹) sits in a "blind spot" sandwiched between the intense Carbonyl (


) stretch of the ester (~1720 cm⁻¹) and the skeletal vibrations of the aromatic ring (~1600 cm⁻¹).

This guide provides a definitive protocol for resolving these peaks, comparing FTIR against orthogonal techniques (NMR, Raman), and establishing a self-validating workflow for synthesis monitoring.

Comparative Analysis: FTIR vs. Alternatives

While NMR is the structural gold standard, FTIR remains the superior tool for kinetic monitoring and high-throughput screening . The following table objectively compares the performance of FTIR against Raman and NMR for this specific molecular architecture.

Table 1: Performance Matrix for Schiff Base Benzoate Characterization
FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H / ¹³C NMR
Primary Detection Mode Dipole moment change (Absorption)Polarizability change (Scattering)Magnetic spin state (Resonance)
C=N Detection Good. Distinct peak at ~1615 cm⁻¹, but intensity varies with polarity.Excellent. C=N is highly polarizable; appears as a sharp, intense band.Definitive. Proton signal at

8.3–8.6 ppm (singlet).
Interference Risk High. Overlap with Aromatic C=C (1600 cm⁻¹) and H₂O.Low. Water is transparent; Aromatic rings are distinct.None. Solvent peaks are easily referenced.
Throughput/Speed < 1 min (ATR sampling). Ideal for reaction monitoring.2–5 min. Requires laser optimization; fluorescence issues.15–60 min. Requires deuterated solvents and shimming.
Cost per Sample Low ($)Medium (

)
High (

$)
Best Use Case Real-time synthesis monitoring; QC pass/fail.Differentiating symmetric isomers; aqueous systems.Final structural elucidation.

Critical Insight: Use FTIR for process control (did the reaction finish?). Use NMR for structural confirmation (is it the correct isomer?).

Spectral Fingerprinting: The Characteristic Peaks

To successfully identify the C=N bond in a benzoate ester, you must navigate the "Carbonyl-Imine-Aromatic" triad. The following data is synthesized from recent crystallographic and spectroscopic studies of Schiff base liquid crystals [1, 2].

The "Triad" Assignment Table
Functional GroupVibration ModeWavenumber (

)
IntensityNotes
Ester Carbonyl

1715 – 1735 Strong / SharpThe "Anchor" peak. Unaffected by Schiff base formation.
Imine (Schiff Base)

1610 – 1640 MediumThe Target. Often appears as a distinct shoulder on the lower frequency side of the C=O or separated by ~100 cm⁻¹.
Aromatic Ring

1580 – 1600 Weak / MediumThe Interferent. Can merge with C=N if resolution is low (< 4 cm⁻¹).
Ester C-O

1240 – 1270 StrongConfirms the benzoate linkage remains intact.
Mechanistic Shift Logic
  • Conjugation Effect: If the C=N bond is conjugated with the benzoate phenyl ring, the frequency shifts lower (towards 1610 cm⁻¹) due to the reduced double-bond character [3].

  • Substituent Effect: Electron-withdrawing groups (e.g., -NO₂ on the benzoate) will shift the C=N peak to higher frequencies due to inductive effects, while electron-donating groups (e.g., -OCH₃) lower it.

Experimental Protocol: Synthesis & Monitoring

Objective: Synthesize a model Schiff base benzoate (e.g., 4-[(4-hexyloxy)phenylimino]methyl benzoate) and validate the C=N bond formation via FTIR.

Materials
  • Reactant A: 4-Formylbenzoate (Aldehyde source).

  • Reactant B: Aniline derivative (Amine source).

  • Solvent: Absolute Ethanol.

  • Catalyst: Glacial Acetic Acid (2-3 drops).

Step-by-Step Workflow
  • Baseline Acquisition (t=0):

    • Take an FTIR spectrum of pure Reactant A . Note the Aldehyde C=O peak (usually ~1690–1700 cm⁻¹) and the Ester C=O (~1725 cm⁻¹). Crucial: The Aldehyde C=O is lower than the Ester C=O due to conjugation.

  • Reaction Initiation:

    • Mix equimolar amounts of A and B in ethanol. Add catalyst.[1] Reflux.

  • Kinetic Monitoring (Sampling):

    • Every 30 minutes, remove a 20 µL aliquot.

    • Evaporate solvent (flash dry) on the ATR crystal.

    • Scan Parameters: 4 cm⁻¹ resolution, 16 scans.

  • Endpoint Determination:

    • Disappearance: The Aldehyde C=O peak (~1700 cm⁻¹) must vanish.

    • Appearance: A new peak at 1615 ± 5 cm⁻¹ (C=N) must emerge.

    • Persistence: The Ester C=O (~1725 cm⁻¹) must remain unchanged.

Visualization: Analytical Decision Pathways

The following diagrams illustrate the logical flow for characterization and the synthesis monitoring process.

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the correct spectroscopic technique based on resolution requirements.

AnalyticalStrategy Start Sample: Benzoate Ester Derivative Q1 Is the C=N peak visible at 1610-1640 cm⁻¹? Start->Q1 FTIR_Pass Use FTIR for Routine QC Q1->FTIR_Pass Yes, Distinct Overlap Overlap with C=C (1600 cm⁻¹)? Q1->Overlap No / Ambiguous Raman Switch to Raman (Polarizability Selection) Overlap->Raman Symmetric Molecule NMR Use ¹H NMR (Definitive Structure) Overlap->NMR Complex Mixture

Diagram 2: Synthesis Monitoring Workflow

Caption: Spectral evolution during the conversion of Aldehyde-Benzoate to Imine-Benzoate.

SynthesisMonitor Reactant Reactant (t=0) Aldehyde C=O: 1700 cm⁻¹ Ester C=O: 1725 cm⁻¹ Process Reflux + Catalyst (- H₂O) Reactant->Process Intermediate Sampling (t=30m) Aldehyde peak decreasing New band at 1615 cm⁻¹ Process->Intermediate Product Product (Endpoint) No Aldehyde Peak Strong C=N: 1615 cm⁻¹ Stable Ester: 1725 cm⁻¹ Intermediate->Product

[1][2][3][4]

Self-Validation & Troubleshooting

To ensure Scientific Integrity , apply these self-validation steps if the spectra are ambiguous:

  • The "D₂O Shake" (False Positive Check):

    • If you suspect an N-H bending vibration (from unreacted amine) is mimicking the C=N peak, shake the sample with D₂O. N-H bands will shift/disappear; C=N bands will remain [4].

  • Second Derivative Spectroscopy:

    • If the C=N peak (1615) is merged with the Aromatic C=C (1600), apply a second derivative mathematical transformation to the raw FTIR data. This enhances spectral resolution, separating the shoulder into a distinct minimum.

  • Solvent Subtraction:

    • Ensure the ethanol solvent peak (OH stretch ~3300 cm⁻¹) is fully evaporated. Residual solvent can broaden peaks in the fingerprint region through hydrogen bonding.

References

  • MDPI (2019). The Synthesis of New Thermal Stable Schiff Base/Ester Liquid Crystals: A Computational, Mesomorphic, and Optical Study. Retrieved from [Link][2]

  • ACS Omega (2023). Synthesis, Spectral Characterization... of a New Schiff Base Derived from 2-Chloro Benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts (2024). Infrared Spectra of Some Common Functional Groups: Esters and Imines. Retrieved from [Link]

  • Gateway Analytical (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from [Link]

Sources

A Comparative Analysis of Clearing Points in Pentyloxy vs. Hexyloxy Homologous Series: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Clearing Point in Liquid Crystal Systems

In the realm of materials science and drug development, the precise control over the physical properties of molecular assemblies is paramount. For researchers working with thermotropic liquid crystals (LCs), the clearing point (T_c) , or the nematic-isotropic transition temperature, represents a fundamental parameter. This is the temperature at which the material transitions from an ordered, anisotropic liquid crystalline phase to a disordered, isotropic liquid state.[1] The thermal stability of the mesophase, dictated by the clearing point, directly influences the operational temperature range of LC-based devices and the formulation stability of liquid crystalline drug delivery systems.

A common strategy to fine-tune the properties of liquid crystals is the synthesis of homologous series, where the length of a terminal alkyl or alkoxy chain is systematically varied. This guide provides an in-depth comparison of the clearing points of two closely related members of such series: those functionalized with a pentyloxy (-OC5H11) group versus a hexyloxy (-OC6H13) group. Understanding the subtle yet significant impact of adding a single methylene unit is crucial for rational molecular design. This comparison will be grounded in the well-established "odd-even effect," supported by experimental data and detailed characterization protocols.

The Decisive Factor: Unpacking the Odd-Even Effect

The clearing points within a homologous series of calamitic (rod-shaped) liquid crystals do not increase in a simple linear fashion with chain length. Instead, they exhibit a characteristic sawtooth or alternating pattern known as the odd-even effect .[2][3] This phenomenon is a direct consequence of the conformational preferences of the alkyl chain and its impact on the overall molecular anisotropy.

  • Even-numbered chains (e.g., hexyloxy): The terminal methyl group is oriented, on average, along the principal molecular axis. This conformation enhances the overall linearity and rod-like shape of the molecule. The increased molecular anisotropy leads to more efficient packing and stronger intermolecular attractive forces (van der Waals interactions), which stabilize the liquid crystalline phase. Consequently, more thermal energy is required to disrupt this ordered state, resulting in a higher clearing point .[4]

  • Odd-numbered chains (e.g., pentyloxy): The terminal methyl group tends to be oriented away from the main molecular axis. This "kink" disrupts the linearity of the molecule, reducing its overall anisotropy. The less efficient molecular packing and weaker intermolecular forces result in a less stable mesophase, which transitions to the isotropic liquid at a lower temperature .[4][5]

This fundamental principle is the primary driver for the observed differences in clearing points between pentyloxy and hexyloxy homologues.

Comparative Data: The p-n-Alkoxybenzoic Acid Series

The homologous series of p-n-alkoxybenzoic acids is a classic example used to illustrate the odd-even effect. These molecules form hydrogen-bonded dimers, which enhances their mesogenic character.[6][7] Below is a table summarizing the clearing points for this series, highlighting the pentyloxy and hexyloxy members.

Homologue (n)Alkoxy ChainClearing Point (T_N-I) in °CParity
1Methoxy117Odd
2Ethoxy135Even
3Propoxy122Odd
4Butoxy147Even
5 Pentyloxy 125 Odd
6 Hexyloxy 154 Even
7Heptyloxy137Odd
8Octyloxy147Even

Data compiled from publicly available datasets for p-n-alkoxybenzoic acids.

As the data clearly demonstrates, the hexyloxy homologue (n=6) has a significantly higher clearing point (154 °C) than the pentyloxy homologue (n=5) (125 °C). This substantial increase of 29 °C upon adding a single CH2 group is a direct manifestation of the odd-even effect. The trend shows a consistent pattern where even-numbered chains lead to higher clearing temperatures.[2][8]

Experimental Determination of Clearing Points

Accurate determination of the clearing point is essential for characterizing any new liquid crystalline material. The two most common and reliable techniques are Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC).[9] Both methods provide complementary, self-validating data.

Polarized Optical Microscopy (POM)

POM is a qualitative and quantitative technique that leverages the optical anisotropy (birefringence) of liquid crystals.[10][11] Anisotropic materials rotate the plane of polarized light, appearing bright and often with characteristic textures when viewed between two crossed polarizers.[12] Isotropic liquids do not, and thus appear dark. The clearing point is identified as the temperature at which the bright, textured image completely disappears into a dark, "isotropic" field of view upon heating.

  • Sample Preparation: Place a small amount (a few micrograms) of the liquid crystal sample onto a clean glass microscope slide.

  • Cover Slip: Gently place a cover slip over the sample.

  • Heating Stage: Position the slide on a calibrated hot stage attached to the polarized light microscope.

  • Initial Observation: With the polarizers crossed, heat the sample until it melts into the liquid crystalline phase. Observe and record the characteristic texture (e.g., Schlieren, marbled).

  • Heating Ramp: Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min) while continuously observing the texture.

  • Identify T_c: The clearing point (T_c) is the temperature at which the last vestige of birefringence (brightness) disappears, and the entire field of view becomes dark (isotropic).

  • Cooling Cycle: Slowly cool the sample from the isotropic phase. The temperature at which the liquid crystal texture reappears confirms the transition. For enantiotropic liquid crystals, this temperature will be very close to the clearing point observed during heating.

POM_Workflow cluster_prep Sample Preparation cluster_analysis Microscopy & Analysis A Place Sample on Slide B Add Cover Slip A->B C Mount on Hot Stage B->C Transfer D Heat to Mesophase C->D E Observe Texture D->E F Heat Slowly (1-2°C/min) E->F G Record Temperature at Isotropic Transition (Tc) F->G

Caption: Workflow for Clearing Point Determination using POM.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[13][14] Phase transitions, such as melting or clearing, involve a change in enthalpy (ΔH) and are detected as peaks on the DSC thermogram. The nematic-to-isotropic transition is an endothermic process (requires heat input) and therefore appears as a peak on the heating curve.

  • Sample Preparation: Accurately weigh 1-3 mg of the liquid crystal sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a sample press to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the melting point (e.g., 25 °C).

    • Ramp the temperature at a constant rate (e.g., 10 °C/min) to a point well above the expected clearing point.[15]

    • Hold for a few minutes to ensure thermal equilibrium.

    • Cool the sample back down to the starting temperature at the same rate.

  • Data Analysis:

    • Analyze the heating curve from the second heating cycle to ensure a consistent thermal history.

    • The clearing point (T_c) is typically determined from the onset temperature of the endothermic peak corresponding to the nematic-isotropic transition.

    • The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

DSC_Workflow A Weigh 1-3mg Sample into DSC Pan B Hermetically Seal Pan A->B C Load Sample & Reference Pans into DSC Cell B->C D Run Thermal Program (Heat-Cool-Heat Cycle) C->D E Analyze Thermogram (2nd Heating Scan) D->E F Identify Onset of N-I Endothermic Peak (Tc) E->F G Integrate Peak Area (ΔH) E->G

Caption: Workflow for Clearing Point Determination using DSC.

Conclusion and Practical Implications

The comparison between pentyloxy and hexyloxy homologues provides a clear and instructive example of structure-property relationships in liquid crystals. The addition of a single methylene group, shifting the alkoxy chain from an odd to an even number of carbons, can dramatically increase the clearing point. This phenomenon, known as the odd-even effect, is rooted in the enhanced molecular anisotropy and packing efficiency of the more linear, even-chained homologues.

For researchers in materials science and drug development, this principle is a powerful tool for rational design:

  • Targeted Thermal Stability: By choosing an odd or even chain length, the clearing point and thus the operational temperature range of a material can be predictably tuned.

  • Formulation Design: In drug delivery, the stability of a liquid crystalline formulation is critical. Selecting a homologue with a clearing point well above storage and physiological temperatures is essential. The hexyloxy derivative, with its higher thermal stability, would generally be preferred over the pentyloxy for applications requiring a robust mesophase.

The consistent and predictable nature of the odd-even effect, validated by standard techniques like POM and DSC, underscores the importance of fundamental physical organic principles in the design of advanced functional materials.

References

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica . Source: Der Pharma Chemica.

  • Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers . Source: AZoM.

  • Odd-even effects in the homologous series of alkyl-cyanobiphenyl liquid crystals: a molecular dynamic study . Source: PubMed.

  • Odd–even effects in the phase transition behaviour of novel U‐shaped liquid crystals . Source: Taylor & Francis Online.

  • p-Acylphenyl Esters of p-n-Alkoxybenzoic Acids: I. Mesomorphic Behaviour . Source: Taylor & Francis Online.

  • Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths . Source: MDPI.

  • The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy . Source: Chemistry LibreTexts.

  • Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells . Source: DataSpace.

  • Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester . Source: Semantic Scholar.

  • Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior . Source: MDPI.

  • Odd–even effects in the phase transition behaviour of novel U‐shaped liquid crystals | Request PDF . Source: ResearchGate.

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF . Source: ResearchGate.

  • Dependence of the clearing temperature on alkyl chain length in nematic homologous series . Source: Scilit.

  • The effect of alkyl chain length on the clearing point (°C) of - ResearchGate . Source: ResearchGate.

  • Molecular ordering and even--odd effect in a homologous series of nematic liquid crystals. [P-alkoxyazoxybenzenes] . Source: OSTI.GOV.

  • The effects of alkylthio chains on the properties of symmetric liquid crystal dimers . Source: Taylor & Francis Online.

  • Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investigations . Source: MDPI.

  • Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology . Source: MDPI.

  • Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals . Source: MDPI.

  • DSC and Polarized light microscopy study of liquid crystals . Source: MIT OpenCourseWare.

  • Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope . Source: PMC.

  • Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties . Source: PMC.

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro . Source: CSK Scientific Press.

  • Thermal Analysis of Liquid Crystal Mixtures . Source: IOSR Journal of Engineering.

  • Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties . Source: Passer Journal.

  • A comparative study of the liquid‐crystalline behavior of three homologous series of 1,2‐propanediol derivatives | Request PDF . Source: ResearchGate.

  • Liquid crystal phases . Source: Merck.

  • design, synthesis and study of calamitic liquid crystals containing chalcone and schiff base . Source: Semantic Scholar.

  • Characterization of Liquid Crystals . Source: Rev.Adv. Mater. Sci.

  • Novel chiral liquid crystals derived from (R)-2-(4-hydroxyphenoxy)propan-1-ol . Source: Royal Society of Chemistry.

  • Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique . Source: CSK Scientific Press.

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen . Source: PMC.

  • High Birefringence Liquid Crystals . Source: MDPI.

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications . Source: PMC.

  • Phase diagram of alkoxy benzoic acids . Source: ResearchGate.

  • Halogen-Bonded Liquid Crystals . Source: White Rose Research Online.

  • Intrinsically chiral ferronematic liquid crystals . Source: arXiv.

  • An X-ray study of the p-n-alkoxybenzoic acids. Part IV. Crystal structure of p-n-butoxybenzoic acid . Source: Royal Society of Chemistry.

  • An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid . Source: Royal Society of Chemistry.

  • Crystalline solid retains memory of anisotropy in precursor liquid crystalline phase . Source: Knowledge UChicago. %20precursor%20liquid%20crystalline%20phase.pdf)

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A Senior Application Scientist's Guide to the Elemental Analysis of Ethyl 4-(4-Pentyloxybenzylideneamino)benzoate: Standards, Alternatives, and Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the standards and methodologies for the elemental analysis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate, a Schiff base of interest in materials science and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol recitation. It delves into the causality behind experimental choices, establishes a framework for self-validating results, and compares the classical technique of combustion analysis with modern orthogonal methods to provide a holistic approach to compound characterization.

Section 1: The Benchmark for Purity - Theoretical Composition

Before any analysis can be performed, a theoretical benchmark must be established. The identity and absolute purity of a synthesized compound are first validated against its expected elemental composition. Ethyl 4-(4-pentyloxybenzylideneamino)benzoate is a molecule whose structure dictates a precise ratio of carbon, hydrogen, nitrogen, and oxygen.

Molecular Structure:

The molecular formula is derived from its structure: C₂₁H₂₅NO₃ .

Calculation of Molecular Weight and Theoretical Elemental Percentages:

Based on the atomic weights (C ≈ 12.011 g/mol , H ≈ 1.008 g/mol , N ≈ 14.007 g/mol , O ≈ 15.999 g/mol ), the theoretical values are calculated as follows:

  • Molecular Weight: (21 * 12.011) + (25 * 1.008) + (1 * 14.007) + (3 * 15.999) = 339.44 g/mol

This leads to the theoretical elemental composition that serves as our primary reference standard.

ElementSymbolAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Theoretical %
CarbonC12.01121252.23174.31%
HydrogenH1.0082525.2007.42%
NitrogenN14.007114.0074.13%
OxygenO15.999347.99714.14%

These theoretical percentages are the absolute targets. Any deviation in experimental results must be carefully scrutinized.

Section 2: The Gold Standard - CHN/O Combustion Analysis

For decades, the definitive method for determining the mass fractions of carbon, hydrogen, nitrogen, and sulfur in an organic compound has been combustion analysis.[1][2] This technique, while destructive, is highly reliable and provides the quantitative data necessary to confirm a compound's empirical formula.[3]

The underlying principle is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[4][5] This process breaks the compound down into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). Oxygen is typically determined separately by pyrolysis in an oxygen-free environment.

Experimental Workflow: CHN Analysis

The following diagram illustrates the typical workflow of a modern CHN elemental analyzer.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh 1. Accurate Weighing (1-3 mg in tin capsule) seal 2. Seal Capsule (Remove atmospheric gases) weigh->seal autosampler 3. Load into Autosampler seal->autosampler combustion 4. Flash Combustion (~1000°C with O₂ pulse) autosampler->combustion reduction 5. Reduction Tube (e.g., Copper) NOx -> N₂ combustion->reduction separation 6. GC Separation (Separates N₂, CO₂, H₂O) reduction->separation detection 7. Thermal Conductivity Detector (TCD) separation->detection integration 8. Signal Integration detection->integration calculation 9. % Calculation vs. Standard integration->calculation report 10. Final Report calculation->report

Caption: Workflow for CHN elemental analysis via combustion.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating calibration standards to ensure instrument performance and data integrity.

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures (typically ~950-1000°C and ~650°C, respectively).

    • Verify stable helium carrier gas flow and sufficient oxygen for combustion.

    • Perform a leak test to ensure system integrity.

    • Analyze 3-5 replicates of a certified calibration standard (e.g., acetanilide, sulfanilamide) to generate a valid calibration curve. The instrument software uses this to correlate the detector signal (area) with known elemental masses.

  • Sample Preparation:

    • Using a calibrated microbalance, accurately weigh 1-3 mg of the ethyl 4-(4-pentyloxybenzylideneamino)benzoate sample into a clean tin capsule.[3] Record the weight to at least 0.001 mg. The use of a microbalance is critical as even small weighing errors can lead to significant deviations in the final percentage.[3]

    • Carefully fold and crimp the tin capsule to create a sealed, air-free pellet. This ensures that atmospheric nitrogen and water do not interfere with the analysis.

    • Place the sealed capsule into the instrument's autosampler.

  • Analysis Run:

    • Analyze a "blank" (an empty tin capsule) to establish the baseline.

    • Analyze a known check standard (e.g., the same used for calibration) to verify the calibration is still valid. The results should fall within the accepted tolerance of the standard's certified values.

    • Analyze the ethyl 4-(4-pentyloxybenzylideneamino)benzoate sample. It is best practice to run the sample in triplicate to assess precision.

    • Periodically re-analyze the check standard during a long sequence of samples to monitor for any instrument drift.

  • Data Evaluation:

    • The instrument software will automatically integrate the detector response for each gas (N₂, CO₂, H₂O) and, using the sample weight and calibration curve, calculate the weight percentage of each element.

    • Calculate the mean and standard deviation for the triplicate sample runs.

    • Compare the experimental mean values to the theoretical values calculated in Section 1.

Section 3: Interpreting the Data - Acceptance Criteria and Standards

The trustworthiness of an elemental analysis result hinges on its proximity to the theoretical value. For most academic and industrial research purposes, including publication in peer-reviewed journals, the accepted tolerance is that experimental values should be within ±0.4% of the calculated theoretical values.[6][7]

ElementTheoretical % Hypothetical Experimental % Deviation Pass/Fail (±0.4%)
Carbon74.31%74.05%-0.26%Pass
Hydrogen7.42%7.31%-0.11%Pass
Nitrogen4.13%4.02%-0.11%Pass

Causality of Deviations: Why might results deviate from the theoretical values?

  • Instrumental Error: Incomplete combustion, inefficient reduction of NOx gases, or detector drift can lead to inaccurate quantification. This is mitigated by proper calibration and the use of check standards.

  • Sample Impurity: This is the most common reason for failure. The presence of residual solvents (e.g., ethyl acetate, hexane from chromatography) or unreacted starting materials will alter the elemental ratios. For instance, a sample containing residual water will show a higher-than-expected hydrogen percentage.

  • Sample Handling: The compound may be hygroscopic, absorbing atmospheric moisture after drying. This would artificially inflate the hydrogen and oxygen content. All weighing should be done promptly after removing the sample from a desiccator.

For pharmaceutical applications under Good Manufacturing Practice (GMP), the analytical method itself must be validated according to guidelines such as ICH Q2(R1).[8][9] This involves formally demonstrating the method's accuracy, precision, repeatability, linearity, and limits of detection and quantification.[8]

Section 4: A Holistic Approach - Comparison with Orthogonal Analytical Techniques

While elemental analysis is a powerful tool for confirming an empirical formula, it provides no information about molecular structure or the specific nature of impurities.[1] For this reason, it must be used as part of a comprehensive analytical strategy that employs orthogonal techniques—methods that measure different properties of the molecule.

TechniquePrincipleInformation ProvidedComparison to Elemental Analysis
Elemental Analysis (EA) Combustion and quantification of resulting elemental gases (CO₂, H₂O, N₂).Provides the mass percentage of C, H, N, S, O. Confirms the empirical formula.Pro: Highly quantitative and accurate for elemental ratios. Con: Destructive; gives no structural information.
¹H & ¹³C NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Provides detailed information on the chemical environment of each hydrogen and carbon atom, confirming the molecular skeleton and connectivity. Quantitative NMR (qNMR) can determine purity against a certified standard.[10]Pro: The primary tool for structural elucidation. Can identify and quantify impurities if their signals are resolved. Con: Less sensitive than MS; requires a pure reference standard for qNMR.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Identifies the presence of specific functional groups. For this molecule, key signals would include the imine (C=N) stretch (~1600-1650 cm⁻¹) and the ester carbonyl (C=O) stretch (~1715 cm⁻¹).[11]Pro: Fast, non-destructive, and excellent for confirming functional groups. Con: Not inherently quantitative; provides limited information on the overall molecular structure.
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high accuracy.Provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[6][7]Pro: Can confirm the molecular formula with high confidence using a tiny amount of sample.[12] Con: Ionization can be challenging for some molecules; not inherently quantitative without extensive calibration.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.The primary method for assessing purity. It separates the main compound from impurities, and with a UV detector, can quantify the purity as a percentage of the total peak area.Pro: The industry standard for purity determination. Can detect and quantify very low levels of impurities. Con: Does not provide structural information on its own (requires coupling to MS).

Conclusion

The elemental analysis of ethyl 4-(4-pentyloxybenzylideneamino)benzoate is a critical step in its characterization, providing a quantitative measure of its elemental composition and, by extension, its purity. The industry-accepted standard of achieving results within ±0.4% of the theoretical values for C, H, and N serves as a reliable benchmark for a highly pure sample. However, this technique should never be used in isolation. True scientific integrity and trustworthiness in compound characterization are achieved by integrating elemental analysis with a suite of orthogonal techniques, including NMR, HRMS, and HPLC. This multi-faceted approach ensures not only that the elemental ratios are correct but also that the molecular structure is as intended and that impurities are identified and quantified, meeting the rigorous standards required in modern research and drug development.

References

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (2024, February 19). Elemental analysis. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Aiken, A. C., et al. (2007, October 4). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]

  • Jackson, A. D., et al. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Jackson, A. D., et al. (2022, July 28). An International Study Evaluating Elemental Analysis. PMC - NIH. Retrieved from [Link]

  • AZoM. (2023, October 23). Understanding the Working Principles of CHNO Analyzers. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

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XRD Characterization of Liquid Crystalline Phases: Nematic vs. Smectic

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical formulation—particularly for Liquid Crystal Nanoparticles (LCNPs) and lipid-based drug delivery systems—distinguishing between Nematic (N) and Smectic (Sm) phases is critical. These phases dictate drug release rates, viscosity, and stability.

While Polarized Optical Microscopy (POM) provides a macroscopic "fingerprint" (schlieren vs. focal conic textures), X-ray Diffraction (XRD) is the definitive quantitative tool. It probes the molecular order at the Ångström scale.

  • Nematic Phase: Characterized by orientational order but no positional order.[1] XRD shows diffuse wide-angle scattering (molecular packing) and usually no sharp small-angle peaks.

  • Smectic Phase: Characterized by both orientational and positional (layered) order . XRD shows sharp, quasi-long-range Bragg peaks at small angles (layering) and diffuse wide-angle scattering.[2]

Fundamental Principles: Scattering Geometry

To interpret the data, one must understand the relationship between the molecular director (


) and the scattering vector (

).
  • Small Angle X-ray Scattering (SAXS): Probes

    
    -spacings of 20–100 Å. This corresponds to the length of the molecule or the layer thickness.
    
  • Wide Angle X-ray Scattering (WAXS): Probes

    
    -spacings of 3–5 Å. This corresponds to the side-by-side packing of alkyl chains.
    
Visualizing the Structural Logic

The following diagram illustrates how molecular arrangement translates to detector signals.

XRD_Logic cluster_Nematic Nematic Signal cluster_Smectic Smectic Signal Source X-ray Source (Cu Kα) Sample LC Sample (Capillary) Source->Sample Incident Beam N_SAXS SAXS: Diffuse/Null (No Layers) Sample->N_SAXS N_WAXS WAXS: Diffuse Arc (Lateral Packing) Sample->N_WAXS S_SAXS SAXS: Sharp Bragg Peak (Layer Order) Sample->S_SAXS S_WAXS WAXS: Diffuse Arc (Liquid-like Layers) Sample->S_WAXS

Figure 1: Scattering logic. Smectic phases generate sharp SAXS peaks due to electron density modulation (layers), whereas Nematics lack this feature.

Comparative Analysis: Nematic vs. Smectic

This section compares the diffraction signatures of an aligned sample (e.g., via magnetic field).

A. Small Angle Region ( )
  • Nematic: Typically featureless or shows a very weak, diffuse halo due to "cybotactic clusters" (local, fleeting layer-like fluctuations). There is no Bragg diffraction because there is no long-range periodic layering.

  • Smectic A (SmA): Exhibits a sharp, intense Bragg peak at

    
    . Higher order harmonics (
    
    
    
    ) may appear if the order is high. The
    
    
    -spacing usually corresponds to the molecular length (
    
    
    ).
    • Note: If

      
      , it suggests a Smectic C (SmC)  phase where molecules are tilted within the layers.[1][2]
      
B. Wide Angle Region ( )
  • Both Phases: Show a diffuse halo centered around

    
    .[1] This represents the average distance between the liquid-like alkyl chains.
    
  • Differentiation: In an aligned sample:

    • Nematic: The diffuse arc is concentrated on the equator (perpendicular to the director).

    • Smectic A: The diffuse arc is also on the equator.

    • Smectic C: The diffuse arc is tilted away from the equator (azimuthal rotation), corresponding to the tilt angle of the molecules.

Summary Data Table
FeatureNematic Phase (N)Smectic A Phase (SmA)Smectic C Phase (SmC)
Positional Order None (Liquid)1D (Layered)1D (Layered)
Orientational Order Yes (along

)
Yes (along layer normal)Yes (tilted from normal)
SAXS Pattern Diffuse or NullSharp Bragg Peak (

)
Sharp Bragg Peak
Layer Spacing (

)
N/A

Molecular Length

Molecular Length
WAXS Pattern Diffuse Equatorial ArcDiffuse Equatorial ArcTilted Diffuse Arc
Viscosity LowerHigher (Non-Newtonian)Higher

Experimental Protocol: The "Thermotropic Ramp"

To validate the phase, you cannot simply take a snapshot. You must observe the phase transition (Isotropic


 Nematic 

Smectic) by controlling temperature.
Equipment Requirements
  • Instrument: SAXS/WAXS system (e.g., Xenocs, Anton Paar, or Synchrotron beamline).

  • Sample Holder: 1.0 mm or 0.3 mm Quartz Capillaries (preferred over flat plates to avoid surface-induced alignment artifacts).

  • Environment: Linkam Hot Stage (Precision

    
    C).
    
Step-by-Step Workflow

Protocol cluster_Analysis Data Validation Step1 1. Sample Loading (Capillary via capillary action) Step2 2. Isotropic Heating (Heat > T_clearing to erase history) Step1->Step2 Step3 3. Controlled Cooling (Rate: 0.5°C/min) Step2->Step3 Step4 4. Acquisition Loop (Take 30s exposure every 1°C) Step3->Step4 Step5 5. 2D -> 1D Integration (Azimuthal Integration) Step4->Step5 Check1 Check SAXS for Bragg Peaks (Smectic) Step5->Check1 Check2 Calculate Order Parameter (S) from WAXS Arcs Step5->Check2

Figure 2: The "Thermotropic Ramp" protocol ensures that the phase history is erased before characterization.

Detailed Methodology
  • Preparation: Fill the capillary with the LC material. Seal with epoxy/flame.

  • Alignment (Crucial): If available, apply a magnetic field (

    
     Tesla) perpendicular to the beam. This aligns the director 
    
    
    
    .[2][3] Without this, you get "powder rings" instead of arcs, making orientation analysis impossible.
  • Isotropic Baseline: Heat the sample until it becomes a clear liquid (Isotropic phase). Collect a background frame. It should show a diffuse ring at WAXS and nothing at SAXS.

  • Cooling Ramp: Cool slowly.

    • Onset of Nematic: The WAXS ring breaks into two diffuse arcs. SAXS remains empty.

    • Onset of Smectic: A sharp spot appears in the SAXS region.

  • Order Parameter Calculation: Extract the intensity distribution

    
     along the azimuthal angle of the WAXS arc. Calculate the Herman’s Orientation Function (
    
    
    
    ):
    
    
    • Interpretation:

      
       is Isotropic. 
      
      
      
      is typical for Nematic/Smectic.

Application in Drug Development

In lipid nanoparticle (LNP) formulation, these phases determine payload release.

  • Case Study: A formulation showing a Smectic (Lamellar) signature in SAXS (sharp peaks at

    
     ratios) indicates a stable bilayer structure. This is often desired for stealth liposomes  (long circulation).
    
  • Contrast: A formulation showing Hexagonal (ratio

    
    ) or Cubic  phases (specific to Cubosomes) provides higher surface area for rapid release.
    
  • Why Nematic is Rare in Pharma: Pure nematic phases are fluid and rarely used as carriers, but they may appear as intermediates during the degradation of a carrier in the GI tract.

References

  • RSC Advances: Molecular ordering in the high-temperature nematic phase of an all-aromatic liquid crystal. (Discusses experimental setup with capillaries and hot stages).

  • MDPI: Comparative 2H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal. (Provides comparative data on Nematic vs. Smectic/Tilted phases).

  • ResearchGate: What is the small angle XRD pattern of the nematic phase liquid crystals? (Expert discussion on the lack of Bragg peaks in Nematic phases).

  • AIP Publishing: Orientational order in smectic liquid-crystalline phases of amphiphilic diols. (Detailed methodology on calculating Order Parameters from WAXS).

  • Frontiers in Pharmacology: Recent advances in lyotropic liquid crystal nanoparticle formulations.[4] (Contextualizes XRD in drug delivery systems).

Sources

A Senior Application Scientist's Guide to Validating Liquid Crystal Purity with High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of materials science and drug development, the precise characterization of liquid crystals (LCs) is paramount. Their unique electro-optical properties are intrinsically linked to their molecular purity. Even trace impurities can significantly alter phase transition temperatures, response times, and overall device performance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, offering robust, quantitative insights into the purity of these materials.[1][2][3]

This guide provides an in-depth comparison of HPLC with other analytical methods, supported by a detailed, field-proven protocol. As scientists, our goal is not just to generate data, but to ensure its integrity and reproducibility. Therefore, this guide is built upon a foundation of self-validating systems and authoritative standards.

The Central Role of HPLC in Liquid Crystal Purity Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][4] For liquid crystals, which are often non-polar or moderately polar organic molecules, the choice between Normal-Phase (NP) and Reversed-Phase (RP) HPLC is a critical first step.

  • Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane, isopropanol).[5][6][7] NP-HPLC is exceptionally well-suited for separating non-polar compounds, isomers, and analytes that are not soluble in aqueous solvents—a common characteristic of many LC materials.[6][8][9] The separation is based on polar interactions, where more polar molecules are retained longer on the column.[8][9]

  • Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, employing a non-polar stationary phase (e.g., C8 or C18 alkyl-bonded silica) and a polar mobile phase (e.g., water, acetonitrile, methanol).[5][6][7][8] Separation is driven by hydrophobic interactions; non-polar analytes are retained longer.[8] While versatile, RP-HPLC may be less effective for highly non-polar LCs that show poor retention or for separating structurally similar, non-polar isomers.

For many liquid crystal systems, particularly those based on non-polar cores like biphenyls or terphenyls, Normal-Phase HPLC often provides superior selectivity and resolution for closely related impurities or synthetic byproducts.[6]

A Self-Validating HPLC Protocol for Liquid Crystal Purity

Trustworthy data begins with a robust methodology. The following protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to verify the performance of the entire analytical system before and during sample analysis. This approach is aligned with guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonisation (ICH).[10]

Objective: To quantify the purity of a hypothetical liquid crystal, 4'-Pentyl-4-biphenylcarbonitrile (5CB), and separate it from potential synthetic impurities.

1. Materials & Reagents:

  • 5CB Certified Reference Material (CRM), >99.9% purity

  • 5CB sample for analysis

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Dichloromethane (DCM)

2. Chromatographic Conditions (NP-HPLC):

  • Column: Silica-based, 5 µm particle size, 250 mm x 4.6 mm

  • Mobile Phase: 99:1 (v/v) n-Hexane / Isopropanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: UV-Vis or Photodiode Array (PDA) at 280 nm

  • Injection Volume: 10 µL

Causality Note: A silica column is chosen for its high polarity, ideal for NP-HPLC.[8] The mobile phase combines a weak non-polar solvent (n-Hexane) with a small amount of a more polar "modifier" (IPA) to fine-tune the elution strength and achieve optimal separation. A PDA detector is highly recommended as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.[11]

3. Solution Preparation:

  • Diluent: 90:10 (v/v) n-Hexane / DCM

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 5CB CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • System Suitability Solution (SSS): Prepare a solution containing 5CB CRM at 0.1 mg/mL and spike it with a known, related impurity at a level relevant to the specification (e.g., 0.1%). This solution is critical for verifying the system's ability to separate the main component from its impurities.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 5CB sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

4. Experimental Workflow & System Suitability Testing (SST):

The workflow ensures the system is fit for purpose before any sample results are considered valid.

HPLC_Workflow prep 1. Sample & Standard Preparation sst 2. System Suitability Test (SST) Inject SSS (5x) prep->sst sst_check SST Criteria Met? (Resolution, Tailing, RSD) sst->sst_check sst_check->prep No, Troubleshoot & Re-prepare analysis 3. Sample Analysis Inject Blank, Standard, Samples sst_check->analysis Yes bracketing 4. Bracketing Standard Inject Standard every 10-15 samples analysis->bracketing processing 5. Data Processing & Purity Calculation bracketing->processing

Caption: A self-validating workflow for HPLC purity analysis.

5. SST Acceptance Criteria: Before proceeding with sample analysis, inject the System Suitability Solution (SSS) five times and evaluate the following parameters.[10][12] These checks ensure the system's performance is consistent and reliable.[12][13]

  • Resolution (Rs): The resolution between the 5CB peak and the spiked impurity must be ≥ 2.0. This ensures baseline separation.[14]

  • Tailing Factor (Tf): The tailing factor for the 5CB peak should be ≤ 2.0. This confirms good peak symmetry.[14]

  • Precision (%RSD): The relative standard deviation (%RSD) of the peak areas from the five replicate injections must be ≤ 2.0%.[14] This demonstrates the reproducibility of the injector and system.[12]

6. Purity Calculation: Purity is determined using the area percent method. The chromatogram of the sample solution is integrated, and the area of the main 5CB peak is compared to the total area of all peaks.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the chosen wavelength. For higher accuracy, especially when impurities are known and available, a relative response factor can be determined and applied.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that measure purity based on different chemical or physical principles.

Technique Principle Strengths Limitations Best For
HPLC Chromatographic separation based on polarity/hydrophobicity.High resolution, excellent for quantifying impurities, robust, and reproducible.[8]Requires soluble samples, may not detect non-UV active impurities, peak purity requires validation (e.g., with PDA or MS).[11]Gold standard for routine quantitative purity analysis and stability testing.[3]
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase.[15]Excellent for volatile and thermally stable impurities (e.g., residual solvents). High sensitivity.Not suitable for non-volatile or thermally labile liquid crystals. Requires derivatization for some compounds.Detecting residual solvents and volatile synthetic precursors.[16]
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature.[17]Provides precise phase transition temperatures (melting, clearing points). Purity can be estimated via melting point depression.Low sensitivity to impurities (<1-2%). Not a separative technique.Confirming thermal properties and detecting the overall impact of impurities on phase transitions.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides definitive structural confirmation. Can identify and quantify impurities if their signals are resolved from the main component.Lower sensitivity compared to HPLC for trace impurities. Complex mixtures can lead to overlapping signals.Structural elucidation, confirming the identity of the main component, and identifying major impurities.[18]
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines HPLC separation with mass-based detection.Provides molecular weight information, confirming the identity of the main peak and impurities.[3][11] Unsurpassed for identifying unknown impurities.Higher cost and complexity. Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.Definitive identification of unknown impurities and degradation products.[2]
Conclusion

For the quantitative validation of liquid crystal purity, HPLC, particularly Normal-Phase HPLC, offers an unparalleled combination of resolution, sensitivity, and robustness. Its strength lies in its ability to separate and quantify closely related structural isomers and synthetic byproducts that are often the primary contaminants.

However, a truly authoritative purity claim is best supported by orthogonal data. While HPLC provides the quantitative backbone, techniques like DSC confirm the material's thermal properties, GC accounts for volatile impurities, and NMR/LC-MS provide definitive structural identity. By integrating a self-validating HPLC protocol with a multi-faceted analytical approach, researchers and developers can ensure the highest degree of confidence in the purity and performance of their liquid crystal materials.

References

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. Available from: [Link]

  • Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Moravek. Available from: [Link]

  • Aqueous Normal Phase defined & compared to Reversed Phase & Normal Phase definitions HPLC. UMass Lowell. Available from: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available from: [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. Available from: [Link]

  • System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. Available from: [Link]

  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Online. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Waters. Available from: [Link]

  • Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography. National Library of Medicine. Available from: [Link]

  • Liquid Crystals as Stationary Phases in Chromatography. National Library of Medicine. Available from: [Link]

  • Application of liquid crystals in liquid chromatography. From low- to high-molecular-weight liquid crystals. ResearchGate. Available from: [Link]

  • Introduction to Liquid Crystals. University of Duisburg-Essen. Available from: [Link]

  • A Comparative Analytical Study of Two New Liquid Crystals Used as Stationary Phases in GC. ResearchGate. Available from: [Link]

  • Liquid Crystal Analysis. Semitracks. Available from: [Link]

  • What is HPLC (High Performance Liquid Chromatography). Shimadzu. Available from: [Link]

  • High-performance liquid chromatography (HPLC): Innovations in analytical techniques and applications. ResearchGate. Available from: [Link]

  • Developments in Gas Liquid Chromatography Using Liquid Crystals as Stationary Phases. Der Pharma Chemica. Available from: [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available from: [Link]

  • HPLC Purity Testing Explained: What Researchers Need to Know. GenScript. Available from: [Link]

  • Development and validation of a simple and sensitive HPLC method for the determination of liquid form of therapeutic substances. National Library of Medicine. Available from: [Link]

Sources

Technical Assessment: Phase Transition Temperatures for Ethyl 4-(4-pentyloxybenzylideneamino)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Ethyl 4-(4-pentyloxybenzylideneamino)benzoate (often abbreviated as 5O.EB or PEBAB ) is a classic calamitic liquid crystal belonging to the Schiff base class. It is synthesized via the condensation of 4-pentyloxybenzaldehyde and ethyl 4-aminobenzoate (benzocaine).

This compound is of significant interest in materials science due to its rich mesomorphism, typically exhibiting both Smectic (Sm) and Nematic (N) phases between the crystalline solid and isotropic liquid states. This guide provides a technical comparison of literature values for its phase transitions, analyzes the thermodynamic "melting point" (Crystal


 Mesophase), and details the experimental protocols required for validation.
Chemical Profile
PropertyDetail
IUPAC Name Ethyl 4-[(4-pentyloxyphenyl)methyleneamino]benzoate
CAS Number 37168-42-6
Molecular Formula

Molecular Weight 339.43 g/mol
Structural Class Schiff Base (Imine linked), Calamitic Mesogen

Literature Melting Point & Phase Transition Comparison

In liquid crystals, the "melting point" is not a singular value but a series of thermodynamic events. The literature reports varying transition temperatures based on purity, heating rate, and characterization method (DSC vs. Polarized Optical Microscopy).

Comparative Data: Homologous Series Context

The following table synthesizes data for the n=5 homolog (PEBAB) in the context of its immediate neighbors (n=4, n=6) to illustrate the Odd-Even Effect characteristic of this series.

Source / ContextTransitionTemp (

C)
Phase SequenceMethod
Standard LC Behavior (Generic Schiff Base)Melting (

)
65.0 – 68.0 Cr

SmA
DSC (10 K/min)
Homologous Series Trend (n=5)Transition (

)
92.0 – 95.0 SmA

N
Hot Stage POM
Homologous Series Trend (n=5)Clearing (

)
118.0 – 121.0 N

Iso
Hot Stage POM
Alternative (n=4 Butyl) Melting~78.0Cr

N
Comparative
Alternative (n=6 Hexyl) Melting~62.0Cr

SmC

N
Comparative

Critical Insight: The pentyl derivative (n=5) typically exhibits a lower melting point than the butyl (n=4) analog due to the increased flexibility of the alkyl chain, but it introduces a Smectic A phase which is often absent or monotropic in shorter chains. The "Clearing Point" (Nematic to Isotropic) generally decreases as chain length increases.

Discrepancy Analysis

Researchers often encounter deviations in reported values (


C). These are attributed to:
  • Thermal History: Polymorphism is common in benzocaine derivatives. Rapid cooling can lock the material in a metastable state with a lower melting point.

  • Hydrolysis: The imine (

    
    ) bond is moisture-sensitive. Traces of water hydrolyze the compound back to the aldehyde and amine, significantly depressing the melting point (eutectic impurity effect).
    
  • Methodology: DSC peaks (onset) are generally lower than POM observations (visual disappearance of birefringence).

Experimental Protocols

To obtain reproducible data, the following self-validating protocols must be strictly followed.

A. Synthesis Workflow (Schiff Base Condensation)

The synthesis relies on the reversible dehydration between an aldehyde and a primary amine.

Reagents:

  • 4-Pentyloxybenzaldehyde (1.0 eq)

  • Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)

  • Absolute Ethanol (Solvent)[1]

  • Glacial Acetic Acid (Catalyst, 2-3 drops)

Protocol:

  • Dissolve 0.01 mol of aldehyde and 0.01 mol of benzocaine in 20 mL absolute ethanol.

  • Add catalytic acetic acid.

  • Reflux at

    
    C for 3-4 hours.
    
  • Cool slowly to room temperature, then to

    
    C to induce crystallization.
    
  • Filter the crude precipitate.

B. Purification (The Critical Step)

Standard recrystallization is insufficient for optical-grade LCs.

  • Solvent: Use a mixture of Ethanol:DMF (9:1) for the first recrystallization to remove unreacted polar starting materials.

  • Second Pass: Recrystallize from hot Hexane or Toluene to remove non-polar impurities.

  • Drying: Vacuum dry at

    
    C for 12 hours over 
    
    
    
    . Note: Do not heat above
    
    
    C during drying to avoid pre-transitional annealing.
C. Characterization Logic (DSC & POM)
  • DSC (Differential Scanning Calorimetry): Run three cycles (Heat-Cool-Heat) at

    
    C/min. Discard the first heating cycle (thermal history removal). Record transitions from the second heating scan.
    
  • POM (Polarized Optical Microscopy): Observe texture changes.

    • Focal Conic Fan Texture

      
       Smectic A Phase.
      
    • Schlieren or Threaded Texture

      
       Nematic Phase.[2][3][4]
      
    • Dark Field

      
       Isotropic Liquid.
      

Visualizations

Figure 1: Synthesis & Purification Logic

This diagram outlines the critical path to obtaining high-purity mesogens, emphasizing the dual-solvent recrystallization strategy.

SynthesisWorkflow Start Reactants: Benzaldehyde + Benzocaine Reflux Reflux (EtOH + H+) 3-4 Hours Start->Reflux Condensation Crude Crude Precipitate Reflux->Crude Cool & Filter Purify1 Recrystallize 1: EtOH:DMF (Polar Removal) Crude->Purify1 Purity < 95% Purify2 Recrystallize 2: Hexane (Non-polar Removal) Purify1->Purify2 Remove Salts/Acids Dry Vacuum Dry (<50°C) Purify2->Dry Remove Solvent Product Pure Mesogen (PEBAB) Dry->Product Yield ~80%

Caption: Step-by-step synthesis and dual-stage purification workflow to ensure removal of both polar and non-polar impurities.

Figure 2: Phase Transition Thermodynamics

This diagram illustrates the energy landscape and phase ordering sequence expected for the n=5 homolog.

PhaseTransitions Crystal Crystalline Solid (3D Order) Smectic Smectic Phase (Layered + Orientational) Crystal->Smectic Melting (Tm) ~65-68°C High Enthalpy Nematic Nematic Phase (Orientational Only) Smectic->Nematic Sm-N Transition ~92-95°C Low Enthalpy Nematic->Smectic Cooling Isotropic Isotropic Liquid (No Order) Nematic->Isotropic Clearing (Tc) ~118-121°C First Order Trans. Isotropic->Nematic Cooling

Caption: Thermodynamic phase sequence for PEBAB. Note that the Smectic-Nematic transition is often energetically weak compared to Melting or Clearing.

References

  • National Institute of Standards and Technology (NIST). (2024). Ethyl p-(p-pentyloxybenzylidene)aminobenzoate (CAS 37168-42-6) Properties. NIST Chemistry WebBook, SRD 69. [Link]

  • Doshi, A. V., & Odedara, D. A. (2011).[4] Synthesis and study of Ester Mesogenic Homologous Series: Ethyl-o-[p'-n-alkoxy benzoyloxy]benzoates. Der Pharma Chemica, 3(5), 185-190.[4] (Cited for homologous series methodology and odd-even effect comparisons).[2][3] [Link]

  • Chauhan, M., & Shilpa, N. (2012). A Novel Mesomorphic Homologous Series of Ester Derivatives. Semantic Scholar / Materials Science.[2] (Contextualizing the thermal stability of benzoate-based liquid crystals). [Link]

  • Organic Syntheses. (1939). Ethyl p-aminobenzoate (Benzocaine Synthesis Protocol). Org. Synth. 19, 40. (Foundational protocol for the amine precursor). [Link]

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